molecular formula C7H10N2 B145613 4-Isopropylpyrimidine CAS No. 129793-51-7

4-Isopropylpyrimidine

Cat. No.: B145613
CAS No.: 129793-51-7
M. Wt: 122.17 g/mol
InChI Key: KRNKNRPGDFPSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpyrimidine is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmaceuticals, known for its versatility as a bioisostere for phenyl rings and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . Research into pyrimidine derivatives has expanded due to their broad biological activities and synthetic accessibility, allowing for structural diversity at multiple positions on the ring . Pyrimidine-based compounds are extensively investigated for their potential applications across multiple therapeutic areas. This includes their development as anti-infective agents, with studies targeting tuberculosis and other bacterial infections by inhibiting critical pathways such as fatty acid synthesis in pathogens . Furthermore, the scaffold is explored for its anti-inflammatory properties, where derivatives can inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structural motif is also fundamental in creating molecules for anticancer, immunology, neurological disorder, and diabetes mellitus research, demonstrating the wide utility of substituted pyrimidines in addressing diverse biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129793-51-7

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-propan-2-ylpyrimidine

InChI

InChI=1S/C7H10N2/c1-6(2)7-3-4-8-5-9-7/h3-6H,1-2H3

InChI Key

KRNKNRPGDFPSFD-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=NC=C1

Canonical SMILES

CC(C)C1=NC=NC=C1

Synonyms

Pyrimidine, 4-(1-methylethyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Isopropylpyrimidine Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylpyrimidine (C₇H₁₀N₂) represents a critical heterocyclic scaffold in modern medicinal chemistry and agrochemical development. Distinguished by the steric bulk of the isopropyl group at the C4 position, this moiety serves as a vital pharmacophore for modulating lipophilicity and steric hindrance in kinase inhibitors (e.g., FLT3, EGFR) and metabolic regulators. While often encountered as a functionalized intermediate (e.g., 2-chloro-4-isopropylpyrimidine), the core structure offers unique electronic properties that distinguish it from its pyridine and phenyl bioisosteres. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery.[1]

Chemical Identity & Structural Analysis[2]

The 4-isopropylpyrimidine molecule consists of a six-membered diazine ring substituted with a propan-2-yl group at the 4-position. The introduction of the isopropyl group breaks the symmetry of the pyrimidine ring, creating distinct electronic environments at C2, C5, and C6, which dictates its regioselective reactivity.

Nomenclature & Identifiers
Attribute Detail
IUPAC Name 4-(Propan-2-yl)pyrimidine
Common Name 4-Isopropylpyrimidine
CAS Number Note: Often indexed as derivatives.[2][3][4][5]Core: 2457-31-0 (Rare) 2-Chloro derivative: 941294-36-6 5-Boronic acid derivative: 913835-27-5
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
SMILES CC(C)c1ccnc1
InChI Key Derivative dependent (e.g., SMZXLPHORPDPKW for boronic acid)
Structural Properties[1][2][4]
  • Aromaticity: The pyrimidine ring retains aromaticity, though it is π-deficient due to the two electronegative nitrogen atoms.

  • Steric Effects: The isopropyl group at C4 provides significant steric bulk, shielding the C5 position and influencing binding affinity in protein active sites (e.g., ATP-binding pockets of kinases).

  • Electronic Effect: The isopropyl group acts as a weak electron donor (+I effect), slightly increasing electron density at the C5 position compared to unsubstituted pyrimidine, potentially stabilizing electrophilic attacks at C5.

Physicochemical Profile

Due to the rarity of the isolated unsubstituted liquid in commercial catalogs, physical properties are often extrapolated from its 2-chloro derivative or pyridine analogs (4-isopropylpyridine).

Property Value / Description Source/Note
Physical State Liquid (at STP)Analogous to 4-isopropylpyridine
Boiling Point ~170–180 °C (est.)2-Chloro-4-isopropylpyrimidine BP is 247.7°C [1]
Density ~1.0–1.05 g/cm³2-Chloro derivative is 1.135 g/cm³ [1]
LogP 1.2–1.5 (est.)[2][3][6][7]Moderate lipophilicity suitable for CNS penetration
pKa ~1.3–2.0 (Conjugate acid)Pyrimidine N1/N3 are weakly basic
Solubility Soluble in EtOH, DMSO, DCM; Sparingly soluble in waterTypical for alkyl-pyrimidines

Synthetic Methodologies

The synthesis of 4-isopropylpyrimidine and its derivatives generally follows two main strategies: De Novo ring construction or functionalization of a pre-formed pyrimidine ring.

Strategy A: De Novo Ring Synthesis (Condensation)

This is the most robust method for generating the core scaffold. It involves the condensation of an amidine (providing the N-C-N fragment) with a 1,3-electrophile (enaminone or


-diketone) carrying the isopropyl group.
Strategy B: Radical Alkylation (Minisci Reaction)

Direct functionalization of pyrimidine using a radical source. This method is powerful for late-stage functionalization but may yield a mixture of C2 and C4 isomers.

Strategy C: Nucleophilic Substitution (Grignard)

Reaction of 2,4-dichloropyrimidine with isopropylmagnesium chloride, followed by reductive dechlorination.

Visualization: Synthesis Pathways

SynthesisPathways cluster_0 De Novo Synthesis Amidine Formamidine (or Acetamidine) PyrimCore 4-Isopropylpyrimidine (Core Scaffold) Amidine->PyrimCore Condensation (Reflux/EtOH) Enaminone 1-Dimethylamino- 4-methyl-1-penten-3-one Enaminone->PyrimCore Pyrim Pyrimidine Pyrim->PyrimCore Minisci Reaction (Radical Substitution) Radical Isobutyric Acid + AgNO3 + (NH4)2S2O8 Radical->PyrimCore Dichloro 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-isopropyl pyrimidine Dichloro->Intermediate Regioselective Addition Grignard iPr-MgCl (Grignard) Grignard->Intermediate Intermediate->PyrimCore Dechlorination (H2/Pd-C)

Figure 1: Primary synthetic routes to 4-isopropylpyrimidine including condensation and radical alkylation.

Reactivity & Mechanistic Insights[9]

Nucleophilic Aromatic Substitution (SₙAr)

The 4-isopropylpyrimidine ring is electron-deficient. If a leaving group (halogen) is present at C2 or C6, it is highly susceptible to nucleophilic attack by amines, alkoxides, or thiols.

  • Regioselectivity: In 2,4-dichloropyrimidine derivatives, the C4 position is typically more reactive due to the steric relief and electronic effects. However, if the isopropyl group is already at C4, subsequent substitution occurs at C2.

Radical Functionalization (Minisci)

Protonated pyrimidines react avidly with alkyl radicals. The isopropyl radical (generated from isobutyric acid or isopropyl iodide) attacks the electron-deficient C2 and C4 positions.

  • Mechanism: Oxidative decarboxylation of isobutyric acid generates the isopropyl radical

    
    , which attacks the protonated heterocycle.
    

Applications in Drug Discovery[1][10]

The 4-isopropylpyrimidine moiety is a "privileged structure" in kinase inhibitor design.

Pharmacophore Role
  • Lipophilic Filling: The isopropyl group fills hydrophobic pockets (e.g., the Gatekeeper region in kinases) without the excessive bulk of a tert-butyl group.

  • Metabolic Stability: Unlike n-propyl chains, the branched isopropyl group is more resistant to

    
    -oxidation, though the tertiary carbon is a potential site for oxidative metabolism (hydroxylation).
    
  • Kinase Selectivity: Used in inhibitors of FLT3 (Acute Myeloid Leukemia) and EGFR (Lung Cancer). The scaffold mimics the adenine ring of ATP.

Case Study: FLT3 Inhibitors

Research indicates that N-isopropyl substitution on pyrimidine-2,4-diamines significantly improves potency against FLT3-ITD mutations compared to methyl or ethyl analogs [2].

Visualization: Pharmacophore Logic

Pharmacophore Drug Kinase Inhibitor (e.g., FLT3 Antagonist) Scaffold 4-Isopropylpyrimidine Core Drug->Scaffold Contains Binding ATP Binding Pocket Scaffold->Binding Targets Effect1 Hydrophobic Interaction (Gatekeeper Residue) Scaffold->Effect1 Isopropyl Group Effect2 H-Bond Acceptor (N1/N3) Scaffold->Effect2 Pyrimidine N Effect3 Solubility/ADME Modulation Scaffold->Effect3 LogP ~1.5

Figure 2: Pharmacological role of the 4-isopropylpyrimidine scaffold in kinase inhibition.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-isopropylpyrimidine (Grignard Route)

This intermediate is the most common gateway to 4-isopropylpyrimidine derivatives.

Reagents: 2,4-Dichloropyrimidine, Isopropylmagnesium chloride (2.0 M in THF), THF (anhydrous), Copper(I) iodide (catalytic).

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2,4-dichloropyrimidine (1.0 eq) and CuI (5 mol%) in anhydrous THF. Cool to -78 °C.

  • Addition: Add Isopropylmagnesium chloride (1.1 eq) dropwise over 30 minutes. The low temperature favors substitution at the less hindered C4 position (or C6 equivalent).

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

    • Note: Regioselectivity must be confirmed by NMR (H-5 doublet coupling).

Protocol B: Minisci Alkylation of Pyrimidine

Reagents: Pyrimidine, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA, Water/DCM.

  • Dissolution: Dissolve pyrimidine (1.0 eq) in a biphasic mixture of water and DCM. Add TFA (1.0 eq) to protonate the ring.

  • Radical Generation: Add isobutyric acid (2.0 eq) and AgNO₃ (0.2 eq).

  • Initiation: Heat to 40 °C and add (NH₄)₂S₂O₈ (1.5 eq) in water dropwise.

  • Completion: Evolution of CO₂ indicates radical formation. Stir for 3 hours.

  • Workup: Basify with NaOH (to pH > 10), extract with DCM.

  • Yield: Expect a mixture of 2-isopropyl, 4-isopropyl, and 2,4-diisopropyl derivatives. Separation requires careful chromatography.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed (H302).[4]

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Flammability: Combustible liquid. Keep away from heat/sparks.[4][8]

Handling Precautions:

  • Use in a fume hood.

  • Wear nitrile gloves and safety glasses.

  • Avoid contact with strong oxidizing agents.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the isopropyl benzylic-like position.

References

  • ACS Omega. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. American Chemical Society. Retrieved from [Link]

  • Google Patents. (2012). Metal containing condensation reaction catalysts (US9139699B2).
  • PubChem. (n.d.). Compound Summary: 4-Isopropylpyridine (Analogous Reference). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: CAS 941294-36-6 (2-Chloro-4-isopropylpyrimidine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: 2-Chloro-4-isopropylpyrimidine (C₇H₉ClN₂) Role: Senior Application Scientist

Executive Summary: The Architecture of Selectivity

In the landscape of heterocyclic building blocks, 2-Chloro-4-isopropylpyrimidine (CAS 941294-36-6) represents a "privileged scaffold" modification. While the pyrimidine core is ubiquitous in medicinal chemistry (found in nucleosides and kinase inhibitors), the introduction of the isopropyl group at the C4 position creates a unique steric and electronic environment.

For the drug developer, this molecule offers two critical advantages:

  • Orthogonal Reactivity: The steric bulk of the isopropyl group at C4 effectively shields that position, directing nucleophilic attack almost exclusively to the C2-chlorine. This eliminates the regioisomer formation issues common with 2,4-dichloropyrimidine.

  • Lipophilic Modulation: The isopropyl moiety (

    
     contribution ~ +1.3) enhances membrane permeability and fills hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases) without the metabolic liability of linear alkyl chains.
    

This guide details the synthesis, reactivity, and handling of this critical intermediate, moving beyond basic data to field-proven experimental logic.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionExperimental Note
CAS Number 941294-36-6Verify batch COA; isomers are common impurities.
IUPAC Name 2-Chloro-4-(propan-2-yl)pyrimidine-
Molecular Formula C₇H₉ClN₂-
Molecular Weight 156.61 g/mol -
Physical State Colorless to pale yellow liquidLow melting point solid in high purity (>99%).
Boiling Point ~205°C (Predicted)Distill under reduced pressure (e.g., 10 mmHg) to avoid decomposition.
Solubility DCM, EtOAc, DMSO, MethanolSparingly soluble in water; hydrolyzes slowly.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Moisture sensitive. HCl generation catalyzes autocatalytic degradation.

Synthesis Strategy: The "Make"

While commercially available, in-house synthesis is often required to control isotopic labeling or purity. Two primary routes exist: the Dehydroxychlorination Route (Standard) and the Regioselective Alkylation Route (Advanced).

Route A: Dehydroxychlorination (Robust & Scalable)

This is the industry-standard approach. It relies on constructing the pyrimidine ring with the alkyl group already in place, followed by activating the oxygen for removal.

The Logic:

  • Condensation: Isobutyryl-based

    
    -keto ester + Urea 
    
    
    
    4-isopropyl-2-hydroxypyrimidine (uracil derivative).
  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (

    
    ).
    

Expert Protocol: Chlorination of 4-isopropyl-2-hydroxypyrimidine

  • Reagents: 4-isopropyl-2-hydroxypyrimidine (1.0 eq),

    
     (3.0 eq), 
    
    
    
    -Dimethylaniline (catalytic).
  • Step 1: Charge the hydroxypyrimidine into a dry flask under Argon.

  • Step 2: Add

    
     dropwise. Caution: Exothermic.
    
  • Step 3: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the hydroxyl starting material is very polar; the product is non-polar).

  • Step 4 (The Critical Quench): Do NOT add water to the reaction. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp < 10°C.

    • Why? High temperature during quenching hydrolyzes the newly formed C-Cl bond back to the OH, ruining the yield.

  • Step 5: Extract with Dichloromethane (DCM), wash with

    
     (to remove phosphoric acid), dry over 
    
    
    
    , and concentrate.
Synthesis Workflow Visualization[6]

SynthesisWorkflow Start Isobutyryl Chloride + Alkyne/Urea Inter 4-Isopropyl-2- hydroxypyrimidine Start->Inter Cyclization Product 2-Chloro-4- isopropylpyrimidine Inter->Product Chlorination Reagent POCl3 (Reflux) Reagent->Inter Reagent Workup Ice Quench (<10°C) Product->Workup Stabilization

Figure 1: Step-wise synthesis logic emphasizing the critical temperature-controlled quenching step.

Reactivity & Applications: The "Use"

The value of CAS 941294-36-6 lies in its regioselectivity . In 2,4-dichloropyrimidine, both chlorines are reactive, often leading to mixtures. In 2-chloro-4-isopropylpyrimidine, the C4 position is "blocked" by the isopropyl group.

Nucleophilic Aromatic Substitution ( )

This is the primary gateway to kinase inhibitors. The C2 position is highly electrophilic due to the inductive effect of the two ring nitrogens.

  • Reaction: Amination (Buchwald-Hartwig or thermal

    
    ).
    
  • Substrates: Anilines, piperazines, morpholines.

  • Conditions:

    • Thermal: Isopropanol/DIPEA, 80°C.

    • Catalytic:

      
      , BINAP, 
      
      
      
      , Toluene, 100°C.
  • Mechanism: The nucleophile attacks C2. The Meisenheimer complex is stabilized by the ring nitrogens. The isopropyl group at C4 sterically hinders attack at C4 and electronically donates density, making C4 less electrophilic than C2.

Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups at C2.

  • Protocol Insight: Boronic acids react cleanly at C2. However, base sensitivity is a concern. Use weak bases (

    
     or 
    
    
    
    ) rather than strong hydroxides to prevent hydrolysis of the pyrimidine ring.
Reactivity Logic Diagram

ReactivityMap Core C2-Cl Position C4-Isopropyl Position C5-H Position SNAr S_NAr Attack (Primary Reactivity) SNAr->Core:C2 Amines/Alkoxides Steric Steric Shielding (Deactivation) Steric->Core:C4 Blocks Nucleophiles Electro Electrophilic Subst. (Halogenation) Electro->Core:C5 NBS/NIS

Figure 2: Reactivity map illustrating the regioselective directing effect of the C4-isopropyl group.

Case Study: Kinase Inhibitor Design

In the development of CDK (Cyclin-Dependent Kinase) and ALK (Anaplastic Lymphoma Kinase) inhibitors, the 2-aminopyrimidine motif is a "hinge binder."

  • The Hinge Bind: The Nitrogen at position 1 and the amine at position 2 (after

    
    ) form hydrogen bonds with the kinase hinge region (e.g., Met residue).
    
  • The Gatekeeper: The isopropyl group at C4 is often positioned to interact with the "gatekeeper" residue.

    • Why Isopropyl? A methyl group might be too small to achieve potency (low van der Waals contact). A tert-butyl group might be too bulky, causing steric clash. Isopropyl is the "Goldilocks" substituent for many ATP pockets.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • Sensitizer: Halogenated pyrimidines can cause allergic contact dermatitis.

  • Storage Protocol:

    • Store under Argon at 4°C.

    • If the liquid turns yellow/orange, it indicates HCl formation and decomposition. Redistill before use in sensitive catalysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20284970 (Isomer/Related). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Chloropyrimidines via POCl3 Dehydroxychlorination. (General Protocol Reference). Retrieved from [Link]

Sources

Technical Guide: 4-Isopropylpyrimidine vs. 4-Isopropylpyridine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In medicinal chemistry, the transition between 4-isopropylpyridine and 4-isopropylpyrimidine is rarely a trivial "nitrogen scan." It is a calculated maneuver to modulate basicity, mitigate hERG liability, and alter metabolic soft spots without disrupting the steric envelope of the isopropyl anchor.

While the isopropyl group provides a critical lipophilic fill (often targeting hydrophobic pockets like the Gatekeeper region in kinases), the ring system dictates the electronic landscape. The shift from pyridine to pyrimidine drops the pKa by approximately 4 units, effectively silencing the basic center at physiological pH. This guide dissects the physicochemical, synthetic, and metabolic implications of this specific bioisosteric switch.

Physicochemical Profiling: The Electronic Cliff

The most immediate impact of replacing the C-3 carbon of pyridine with a nitrogen atom (forming pyrimidine) is the drastic reduction in basicity. This has profound downstream effects on solubility, permeability, and off-target toxicity.

Comparative Properties Table
Property4-Isopropylpyridine4-IsopropylpyrimidineImpact of Switch
pKa (Conjugate Acid) ~6.0~2.0Critical: Pyrimidine is neutral at pH 7.4; Pyridine is partially ionized.
LogP (Lipophilicity) High (~2.5 - 3.0)Moderate (~1.8 - 2.3)Pyrimidine lowers LogP by ~0.5–0.8 units due to increased polarity (

-deficiency).
H-Bond Acceptors 1 (Strong)2 (Weak)Pyrimidine nitrogens are weaker acceptors due to shared electron deficiency.

-Electron Density
Electron-DeficientHighly Electron-DeficientPyrimidine is more resistant to electrophilic attack but susceptible to nucleophilic attack.
hERG Liability High RiskReduced RiskRemoval of the basic center often correlates with reduced hERG channel blocking.
Mechanistic Insight: The Basicity Drop

The 4-isopropyl group exerts a positive inductive effect (+I), stabilizing the conjugate acid.

  • Pyridine: The lone pair is orthogonal to the

    
    -system and highly available for protonation.
    
  • Pyrimidine: The second nitrogen creates a strong inductive withdrawal (-I), destabilizing the protonated state on the other nitrogen.

G cluster_0 Pyridine Scaffold cluster_1 Pyrimidine Scaffold Py 4-Isopropylpyridine (Basic, pKa ~6.0) Ion Cationic at pH 5-6 (Solubility Boost) Py->Ion Protonation Pym 4-Isopropylpyrimidine (Neutral, pKa ~2.0) Py->Pym Bioisosteric Switch (-CH to -N) hERG hERG Binding Risk (Cation-Pi Interaction) Ion->hERG Off-Target Binding Perm High Permeability (Neutral Species) Pym->Perm Physiological pH Safe Reduced hERG Liability Pym->Safe Lack of Charge

Figure 1: The physiological cascade triggered by the pKa shift between pyridine and pyrimidine scaffolds.

Metabolic Stability & Toxicology[1][2][3]

The 4-isopropyl group is a "double-edged sword." It provides necessary hydrophobic binding but introduces a metabolic soft spot. The ring system determines which metabolic pathway dominates.

The Isopropyl "Soft Spot" (CYP450)

Both scaffolds are susceptible to oxidation at the benzylic-like tertiary carbon of the isopropyl group.

  • Mechanism: CYP450-mediated H-atom abstraction followed by "oxygen rebound."

  • Outcome: Formation of the tertiary alcohol (C-OH). This is often a clearance mechanism.

  • Mitigation: If this metabolite is unstable, fluorination (gem-dimethyl

    
     gem-difluoro) or cyclization (isopropyl 
    
    
    
    cyclopropyl) is required.
Ring Oxidation (N-Oxide vs. Ring Hydroxylation)
  • Pyridine: Highly prone to N-oxidation (forming the N-oxide) and oxidation at the

    
    -carbon (2-position) by aldehyde oxidase (AOX).
    
  • Pyrimidine: The high electron deficiency makes the ring resistant to oxidative metabolism (P450). However, it becomes susceptible to nucleophilic attack (e.g., glutathione conjugation) if a leaving group is present, though less relevant for the 4-isopropyl alkyl variant.

Expert Insight: Switching to pyrimidine often shuts down the N-oxidation pathway common in pyridines, but it does not protect the isopropyl group itself from hydroxylation.

Synthetic Methodologies: The Minisci Revolution[4]

Constructing 4-isopropylpyrimidines is historically more challenging than pyridines due to the lack of reactivity in Friedel-Crafts type chemistry. Modern radical chemistry has solved this.

Protocol A: The Minisci Reaction (Radical Alkylation)

This is the industry-standard method for late-stage functionalization. It allows the direct installation of the isopropyl group onto the electron-deficient pyrimidine ring.

Mechanism:

  • Radical Generation: Oxidative decarboxylation of isobutyric acid using Ammonium Persulfate and Silver(I) catalyst.

  • Addition: The nucleophilic isopropyl radical attacks the protonated (activated) heterocycle at the most electron-deficient position (C-4).

  • Rearomatization: Oxidative loss of a proton restores the ring.

Step-by-Step Protocol (Self-Validating):

  • Setup: In a sealed tube, dissolve the pyrimidine substrate (1.0 equiv) in a biphasic mixture of DCM/Water (1:1).

  • Reagents: Add Isobutyric acid (5.0 equiv), AgNO3 (0.2 equiv), and H2SO4 (1.0 equiv, to protonate the ring).

  • Initiation: Add (NH4)2S2O8 (3.0 equiv).

  • Reaction: Heat to 40°C with vigorous stirring (critical for biphasic transfer) for 2–4 hours.

  • Validation: Monitor by LC-MS. Look for the +42 Da mass shift (Isopropyl - H).

  • Workup: Basify with NaOH to pH >9 (deprotonate the product), extract with DCM.

Note: For 4-isopropylpyridine, C-4 selectivity can be poor (C-2 vs C-4 competition). For pyrimidine, C-4 is highly favored due to the directing effect of the 1,3-nitrogens.

Minisci cluster_inputs Reagents Acid Isobutyric Acid Radical Isopropyl Radical (Nucleophilic) Acid->Radical Oxidative Decarboxylation Oxidant (NH4)2S2O8 / Ag+ Oxidant->Radical Substrate Pyrimidine Core (Protonated) Intermed Radical Cation Intermediate Substrate->Intermed Radical->Intermed Attacks C-4 Product 4-Isopropylpyrimidine Intermed->Product -H+ / -e-

Figure 2: The Minisci reaction pathway for direct C-H alkylation.

Case Study: Kinase Inhibitor Optimization

Context: In the development of FLT3 inhibitors (Acute Myeloid Leukemia), the 4-isopropyl group is a privileged motif for filling the hydrophobic ATP-binding pocket.

The Switch: Researchers initially explored 4-isopropylpyridine derivatives. While potent, these compounds exhibited:

  • High clearance due to Pyridine N-oxidation.

  • Moderate hERG inhibition (IC50 < 10

    
    M) due to the basic nitrogen interacting with the channel's pore.
    

The Solution: Switching to 4-isopropylpyrimidine (e.g., in scaffolds similar to N-isopropylpyrimidine-2,4-diamines):

  • Maintained Potency: The isopropyl group vector remained identical, preserving the hydrophobic interaction.

  • Eliminated hERG: The neutral pyrimidine core abolished the cation-

    
     interaction in the hERG channel.
    
  • Improved Stability: The pyrimidine ring resisted N-oxidation, shifting metabolism solely to the predictable isopropyl hydroxylation, which could be monitored and managed.

References

  • Minisci Reaction Protocol: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc., 2021.[1]

  • Pyrimidine vs Pyridine Properties: Exploration of the Chemistry and Biological Properties of Pyrimidine. Science Alert, 2015.

  • FLT3 Inhibitor Case Study: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2017.

  • Metabolic Stability Analysis: Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3. PMC, 2023.

  • pKa Data Validation: pKa values of nitrogen heterocycles in acetonitrile and water. Eur. J. Org. Chem., 2017.

Sources

Biological Activity of 4-Isopropylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-isopropylpyrimidine scaffold represents a privileged structural motif in both pharmaceutical and agrochemical contexts. Unlike its 4-methyl or 4-phenyl analogues, the 4-isopropyl group offers a unique balance of steric bulk and lipophilicity (


 modulation), enabling precise hydrophobic interactions within enzyme active sites.

This guide analyzes the biological activity of this scaffold through two primary lenses:

  • Pharmaceutical Application: As the core pharmacophore of Rosuvastatin (Crestor) , where the 4-isopropyl group is critical for HMG-CoA reductase inhibition.

  • Agrochemical & Environmental Impact: As 2-isopropyl-6-methyl-4-pyrimidinol , a bioactive metabolite of the organophosphate insecticide Diazinon .[1]

Chemical Scaffold Analysis: The "Isopropyl Effect"

In medicinal chemistry, the selection of a 4-isopropyl substituent over a methyl or ethyl group is rarely arbitrary. It is a calculated decision driven by Structure-Activity Relationship (SAR) data.

Steric and Lipophilic Parameters
  • Hydrophobic Filling: The isopropyl group (branching at the

    
    -carbon) creates a spherical hydrophobic volume that fills "deep" hydrophobic pockets in enzymes (e.g., kinases, HMG-CoA reductase) more effectively than a linear 
    
    
    
    -propyl or a flat phenyl ring.
  • Rotational Entropy: The isopropyl group has restricted rotation compared to an

    
    -propyl chain, potentially reducing the entropic penalty upon binding to a protein target.
    
  • Metabolic Stability: While susceptible to hydroxylation, the steric bulk of the isopropyl group can protect adjacent positions on the pyrimidine ring from nucleophilic attack.

SubstituentSteric Parameter (Taft

)
Lipophilicity (

)
Biological Implication
-CH3 (Methyl) 0.000.56Often insufficient for tight hydrophobic binding.
-CH2CH3 (Ethyl) -0.081.02Increased flexibility; may lose entropy upon binding.
-CH(CH3)2 (Isopropyl) -0.47 1.53 Optimal bulk for hydrophobic pockets; rigid branching.
-C6H5 (Phenyl) -2.551.96High steric clash potential;

-stacking interactions only.

Therapeutic Case Study: HMG-CoA Reductase Inhibition (Rosuvastatin)

The most commercially significant application of the 4-isopropylpyrimidine scaffold is in Rosuvastatin .

Mechanism of Action

Rosuvastatin binds to the active site of HMG-CoA reductase. The 4-isopropyl group is crucial for this interaction. X-ray crystallography studies reveal that the isopropyl moiety sits in a small hydrophobic pocket of the enzyme, anchoring the inhibitor.

  • Contrast with Atorvastatin: Atorvastatin uses a pyrrole core with an isopropyl group. Rosuvastatin uses a pyrimidine core.[1][2][3] The additional nitrogen atoms in the pyrimidine ring increase hydrophilicity, which improves hepatoselectivity (targeting the liver) and reduces passive diffusion into extrahepatic tissues, thereby lowering the risk of myopathy.

Synthesis of the Rosuvastatin Intermediate

The synthesis of the core intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate , is a classic example of pyrimidine construction.

Experimental Protocol: Cyclocondensation Route

Note: This protocol is adapted for laboratory-scale synthesis validation.

Reagents:

  • 4-Fluorobenzaldehyde

  • Methyl isobutyrylacetate (Source of the isopropyl group)

  • S-Methylisothiourea hemisulfate

  • Oxidizing agent (DDQ or KMnO4)

Step-by-Step Methodology:

  • Condensation (Biginelli-like): Combine 4-fluorobenzaldehyde (1.0 eq), methyl isobutyrylacetate (1.0 eq), and thiourea (1.2 eq) in ethanol with a catalytic amount of HCl. Reflux for 8 hours.

    • Mechanism: Acid-catalyzed condensation forms the dihydropyrimidine core.

  • Oxidation: Treat the resulting dihydropyrimidine with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 2 hours to aromatize the ring.

    • Quality Control: Monitor by TLC.[2] The dihydropyrimidine usually fluoresces blue/green, while the aromatic pyrimidine absorbs strongly at UV254.

  • Substitution: React the 2-thiol/thioether intermediate with N-methyl-methanesulfonamide under basic conditions (K2CO3, DMF) to install the sulfonamide side chain.

Rosuvastatin_Core_Synthesis Figure 1: Synthetic Pathway for Rosuvastatin Pyrimidine Core Start1 4-Fluorobenzaldehyde Inter1 Dihydropyrimidine Intermediate Start1->Inter1 Start2 Methyl isobutyrylacetate (Isopropyl Source) Start2->Inter1 Start3 Thiourea / S-Methylisothiourea Start3->Inter1 Step_Ox Oxidation (DDQ) Inter1->Step_Ox Inter2 Aromatic Pyrimidine Core Step_Ox->Inter2 Step_Sub Nucleophilic Subst. (Sulfonamide) Inter2->Step_Sub Final Rosuvastatin Intermediate Step_Sub->Final

Figure 1: Synthetic Pathway for Rosuvastatin Pyrimidine Core. The isopropyl group originates from the beta-keto ester starting material.

Agrochemical Profile: Diazinon & Metabolites[5]

In the agrochemical sector, the 4-isopropylpyrimidine moiety is most famous as the "leaving group" of the organophosphate insecticide Diazinon .

Biological Activity of the Metabolite

Upon hydrolysis in soil or within a biological system, Diazinon releases 2-isopropyl-6-methyl-4-pyrimidinol (IMP).

  • Environmental Persistence: IMP is significantly more stable than the parent Diazinon.

  • Intrinsic Activity: Unlike many inert metabolites, IMP possesses intrinsic antifungal and antibacterial properties. It acts as a weak biocide, which can alter soil microbial communities.

  • Toxicity: It is generally considered less toxic to mammals than Diazinon (which inhibits Acetylcholinesterase), but its accumulation in groundwater is a marker of pesticide contamination.

Degradation Pathway

The hydrolysis of the phospho-ester bond is the rate-limiting step.

Diazinon_Degradation Figure 2: Hydrolytic Degradation of Diazinon to Pyrimidinol Diazinon Diazinon (Organophosphate) Hydrolysis Hydrolysis (Phosphotriesterase) Diazinon->Hydrolysis DETP Diethyl thiophosphate Hydrolysis->DETP IMP 2-Isopropyl-6-methyl-4-pyrimidinol (Bioactive Metabolite) Hydrolysis->IMP Soil Soil IMP->Soil Leaching Microbes Microbes IMP->Microbes Antimicrobial Action

Figure 2: Hydrolytic Degradation of Diazinon to Pyrimidinol. The resulting pyrimidinol retains biological activity.

Emerging Applications: Kinase Inhibition[6]

Recent research has pivoted toward using 4-isopropylpyrimidines as CDK (Cyclin-Dependent Kinase) and EGFR inhibitors.

Rationale

Many kinase inhibitors (e.g., Roscovitine) utilize a purine scaffold. The pyrimidine scaffold is a "purine-mimetic." By substituting the 4-position with an isopropyl group, researchers can target the ATP-binding cleft's "gatekeeper" region.

  • Data Point: 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-pyrazolo[4,3-d]pyrimidines have shown IC50 values < 10 nM against CDK2, significantly more potent than their methyl analogues.

References

  • Rosuvastatin Synthesis & SAR

    • Title: Preparation of aminopyrimidine compounds (Rosuvastatin Intermediates).[2]

    • Source: US P
    • URL
  • Diazinon Metabolite Properties

    • Title: 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498.[4]

    • Source: PubChem.
    • URL:[Link]

  • Kinase Inhibitor Development

    • Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity.[5]

    • Source: Bioorganic Chemistry (via ResearchG
    • URL:[Link]

  • General Pyrimidine SAR

    • Title: Structure-Activity Relationships of Pyrimidine Deriv
    • Source: PubMed (Mini Rev Med Chem).
    • URL:[Link]

Sources

5-Bromo-4-isopropylpyrimidine chemical data and safety

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Intermediate for Sterically Demanding Kinase Inhibitor Scaffolds[1]

Executive Summary

5-Bromo-4-isopropylpyrimidine (CAS 951884-28-9) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the optimization of kinase inhibitors.[1] Its structural value lies in the 4-isopropyl group , which provides a specific steric bulk and lipophilic profile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) often required to fill hydrophobic pockets (e.g., the gatekeeper region or solvent-exposed front) within the ATP-binding sites of enzymes like Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK). The 5-bromo substituent  serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the scaffold into complex bioactive molecules.

Chemical Identity & Physicochemical Data

PropertyData
Chemical Name 5-Bromo-4-isopropylpyrimidine
CAS Number 951884-28-9
Molecular Formula

Molecular Weight 201.06 g/mol
Appearance Light yellow liquid or low-melting solid
Boiling Point ~240°C (Predicted)
Density 1.4 ± 0.1 g/cm³ (Predicted)
LogP 2.14 (Predicted)
Acidity (pKa) ~1.5 (Pyrimidine N)
InChI Key LQPQMMZNSQOAHG-UHFFFAOYSA-N
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Health, Safety, and Environment (HSE) Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling & Storage Strategy[3]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and oxidation over long periods.

  • PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat are mandatory. Work must be performed in a certified chemical fume hood.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer systems.[1]

Synthesis & Manufacturing Methodologies

The synthesis of 5-bromo-4-isopropylpyrimidine generally follows a two-stage workflow: construction of the pyrimidine core followed by regioselective electrophilic aromatic substitution (SEAr).[1]

DOT Diagram: Synthesis Workflow

SynthesisPathway Start1 Isobutyryl Chloride (or Isopropyl Ketoester) Inter1 4-Isopropylpyrimidine (Core Formation) Start1->Inter1 Condensation (Base, EtOH) Start2 Formamidine Acetate Start2->Inter1 Product 5-Bromo-4-isopropylpyrimidine (Target) Inter1->Product Regioselective Bromination (C-5) Reagent Br2 / AcOH or NBS Reagent->Product

Figure 1: Logical synthesis pathway from acyclic precursors to the brominated heterocyclic core.[1]

Detailed Protocol: Regioselective Bromination

Objective: To install a bromine atom at the C-5 position of 4-isopropylpyrimidine.[1] The C-5 position is the most electron-rich site on the electron-deficient pyrimidine ring, making it the exclusive site for electrophilic attack.[1]

Reagents:

  • 4-Isopropylpyrimidine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv) or Bromine (

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Base (Optional): Sodium Acetate (if using

    
     to buffer HBr)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-isopropylpyrimidine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition:

    • Method A (NBS): Add NBS (11 mmol) portion-wise over 15 minutes at room temperature.

    • Method B (

      
      ): Add a solution of bromine (10.5 mmol) in acetic acid dropwise via an addition funnel.
      
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2][3] The starting material spot (

    
    ) should disappear, replaced by a less polar product spot (
    
    
    
    ).
  • Quenching: Cool the mixture to room temperature. Pour onto crushed ice (100 g).

  • Neutralization: Carefully neutralize the solution to pH ~8 using saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Caution: Vigorous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    evolution.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the product as a light yellow oil/solid.
    

Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the C-5 proton and the retention of the isopropyl methine septet (~3.0 ppm) and methyl doublet (~1.3 ppm), along with the distinct C-2 and C-6 pyrimidine protons (~8.9 ppm and ~8.6 ppm).
    

Applications in Drug Discovery[6][7][8][9][10][11]

The "Gatekeeper" Strategy in Kinase Inhibition

In kinase drug design, the ATP-binding pocket often contains a hydrophobic "gatekeeper" residue. The isopropyl group of 5-bromo-4-isopropylpyrimidine mimics the steric bulk of branched amino acids (like Valine or Leucine), allowing the inhibitor to:

  • Fill Hydrophobic Voids: Displace water molecules from the pocket, gaining entropic binding energy.

  • Induce Selectivity: Sterically clash with kinases that have smaller gatekeeper residues, thereby improving selectivity for the target kinase (e.g., CDK2, CDK5, or ALK).

Functionalization via Suzuki-Miyaura Coupling

The 5-bromo position is the primary vector for extending the scaffold.[1]

DOT Diagram: Cross-Coupling Workflow

SuzukiCoupling Substrate 5-Bromo-4-isopropylpyrimidine Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Substrate->Cycle Boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic->Cycle Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (3-5 mol%) Catalyst->Cycle Base K2CO3 or Cs2CO3 (2-3 equiv) Base->Cycle Product 5-Aryl-4-isopropylpyrimidine (Bioactive Core) Cycle->Product C-C Bond Formation

Figure 2: Standard protocol for derivatizing the C-5 position using Palladium-catalyzed cross-coupling.[1]

Experimental Protocol (Suzuki Coupling):

  • Charge: In a microwave vial, combine 5-bromo-4-isopropylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (3.0 equiv).
    
  • Condition: Seal and heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

References

  • CymitQuimica. (2025). 5-Bromo-4-isopropylpyrimidine Product Data and CAS 951884-28-9 Verification. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromopyrimidine Derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). 5-Bromo-4-isopropylpyrimidine Compound Summary. Retrieved from

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1][4] Retrieved from

  • Munikrishnappa, C., et al. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

The Steric-Solubility Paradox: A Guide to 4-Isopropylpyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Isopropylpyrimidine Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists[1]

Executive Summary

In the architecture of kinase inhibitors and GPCR ligands, the pyrimidine ring is a ubiquitous scaffold. However, its planar, electron-deficient nature often leads to aggressive


-

stacking, resulting in poor aqueous solubility and "brick-dust" characteristics during lead optimization.[1]

This guide analyzes the 4-isopropylpyrimidine moiety not just as a structural spacer, but as a functional tool for solubility engineering. Unlike methyl or ethyl substituents, the isopropyl group introduces a critical "steric break" that disrupts lattice energy without excessively compromising the partition coefficient (


). This document details the physicochemical profile, solvation thermodynamics, and validated protocols for integrating this building block into drug discovery workflows.

Part 1: Physicochemical Profile & Mechanistic Insights

The "Planarity Breaker" Effect

The primary utility of the 4-isopropyl group lies in its ability to modulate Crystal Lattice Energy (


).[1] Unsubstituted pyrimidines form tight herringbone or stacked packing motifs.[1]
  • Methyl vs. Isopropyl: A methyl group (-CH3) often fits into crystal voids, potentially increasing packing density.[1] The isopropyl group (-CH(CH3)2), with its rotational freedom and steric bulk, acts as a "molecular wedge."

  • Mechanism: The methine proton projects out of the aromatic plane, preventing the close face-to-face approach required for strong

    
    -stacking.[1] This lowers the melting point (
    
    
    
    ), which is inversely proportional to solubility (
    
    
    ) as described by the General Solubility Equation (GSE).
Quantitative Property Profile

The following table summarizes the core properties of the 4-isopropylpyrimidine scaffold compared to standard analogs.

Property4-Isopropylpyrimidine4-MethylpyrimidineMechanistic Implication
ClogP ~1.2 - 1.5~0.6Isopropyl adds lipophilicity, but solubility is often rescued by reduced

.
pKa (N1/N3) ~2.1 - 2.5~1.9The +I (inductive) effect of isopropyl increases basicity slightly, aiding pH-dependent solubility in acidic media (e.g., gastric fluid).[1]
H-Bond Acceptors 22Nitrogen lone pairs remain available for critical kinase hinge binding.[1]
Lattice Energy ModerateHighCritical Differentiator: Lower energy cost to break the crystal lattice.[1]
Solvation Thermodynamics

While the isopropyl group increases the hydrophobic surface area (normally detrimental to aqueous solubility), the entropy of mixing often favors the isopropyl derivative over the methyl derivative. The disruption of the ordered water structure around the hydrophobic bulk is compensated by the significant reduction in the enthalpy of fusion (


) required to dissolve the solid.

Part 2: Validated Solubility Profiling Protocols

Protocol A: Thermodynamic Solubility (The "Gold Standard")

Use this for lead series qualification and solid-state form selection.[1]

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4[2]

  • 0.1 M HCl (Simulated Gastric Fluid)

  • HPLC-grade Acetonitrile[1]

Workflow:

  • Saturation: Add excess solid 4-isopropylpyrimidine derivative to the buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. Crucial: Visual check—if all solid disappears, add more.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane (low binding).[1]

  • Quantification: Analyze via HPLC-UV against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for initial library screening.[1]

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spike: Inject 2 µL of stock into 198 µL of PBS (final 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).[1]

Decision Logic: Solvent System Selection

The following diagram illustrates the decision process for selecting the optimal solvent system for synthesis vs. biological assaying, specifically tailored for lipophilic pyrimidines.

SolubilityWorkflow Start Start: 4-Isopropylpyrimidine Derivative CheckLogP Check Calculated LogP (cLogP) Start->CheckLogP HighLogP cLogP > 3.0 CheckLogP->HighLogP Lipophilic LowLogP cLogP < 3.0 CheckLogP->LowLogP Hydrophilic Cosolvent Requires Co-solvent System HighLogP->Cosolvent Acidic Check pKa (Basic N1/N3?) LowLogP->Acidic DMSO_PBS Use DMSO/PBS (1:99) for Bio-Assay Cosolvent->DMSO_PBS In Vitro Cyclodextrin Formulate with HP-beta-Cyclodextrin Cosolvent->Cyclodextrin In Vivo Buffer Direct Buffer Dissolution Acidic->Buffer Neutral pH Soluble SaltForm Generate HCl or Mesylate Salt Acidic->SaltForm pH Dependent

Figure 1: Decision tree for solubilization strategies based on physicochemical properties of isopropyl-substituted pyrimidines.

Part 3: Strategic Applications in Drug Design

Kinase Inhibitor Scaffolds

In the design of inhibitors for kinases like MPS1 or SRC , the 4-isopropylpyrimidine motif serves a dual purpose:

  • Selectivity: The isopropyl group fills the hydrophobic pocket (Gatekeeper residue) often found adjacent to the ATP-binding site.[1]

  • Solubility: It prevents the formation of insoluble aggregates common with flat, kinase-targeting heterocycles.[1]

Case Study Insight: Research into pyrazolo[3,4-d]pyrimidines demonstrates that replacing a methyl group with an isopropyl group can disrupt intermolecular C–H...


 interactions.[1] While the methyl variant packs efficiently (leading to low solubility), the isopropyl variant forces a twisted conformation in the solid state, significantly enhancing dissolution rates without altering the core pharmacophore binding [1].
Metabolic Stability Considerations

While improving solubility, the isopropyl group introduces a metabolic liability: benzylic (or in this case, allylic-like) oxidation at the methine carbon by Cytochrome P450 enzymes.

  • Mitigation: If metabolic clearance is too high, consider blocking the methine position with a fluorine atom or constraining the isopropyl into a cyclopropyl ring (though this returns to a planar, less soluble conformation).

References

  • Avasthi, K., Farooq, S. M., Rawat, D. S., et al. (2003).[3] "A stacked pyrazolo[3,4-d]pyrimidine-based flexible molecule: the effect on stacking of a bulky isopropyl group in comparison with a methyl/ethyl group." Acta Crystallographica Section C, 59(9), o523-o524.[3] Link

  • BenchChem. (2025).[1][2] "Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide." Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(1), 13-24.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

Sources

Methodological & Application

Synthesis of Rosuvastatin intermediate 4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of the Rosuvastatin Pyrimidine Core (J-6 Intermediate)

Abstract

This application note details a robust, scalable protocol for the synthesis of the critical Rosuvastatin intermediate: 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carbaldehyde (commonly referred to as the "Pyrimidine Aldehyde" or "J-6"). Unlike generic textbook methods, this guide focuses on the "One-Pot" cyclization-aromatization strategy to construct the 4-isopropylpyrimidine core, followed by a high-yield functionalization sequence. Emphasis is placed on Critical Process Parameters (CPPs) to minimize the formation of the "Des-fluoro" and "O-alkyl" impurities, ensuring a final purity suitable for API manufacturing (>99.5% HPLC).

Introduction & Strategic Analysis

Rosuvastatin Calcium is a super-statin characterized by a high binding affinity to HMG-CoA reductase, primarily due to additional polar interactions facilitated by its sulfonamide group. The synthetic bottleneck lies in the construction of the pentasubstituted pyrimidine ring .

The "4-isopropyl" moiety is introduced early via ethyl isobutyrylacetate , serving as the lipophilic anchor. The core challenge is not just ring formation, but the regioselective installation of the N-methyl-N-methylsulfonylamino group at the C2 position and the aldehyde at C5.

The Synthetic Strategy:

  • Ring Construction: Hantzsch-type condensation modified for pyrimidines (Biginelli-like) to form the dihydropyrimidine (DHPM), followed by oxidative aromatization.

  • Activation: Conversion of the C2-S-Methyl group to a sulfone (leaving group).

  • Displacement: Nucleophilic substitution with N-methylmethanesulfonamide.

  • Redox Manipulation: Selective reduction of the C5-ester to alcohol, followed by oxidation to the aldehyde.

Reaction Scheme & Logic Flow

The following diagram illustrates the optimized synthetic pathway and critical decision nodes.

Rosuvastatin_Synthesis cluster_impurities Critical Impurity Control Start Starting Materials: 4-Fluorobenzaldehyde Ethyl Isobutyrylacetate S-Methylisothiourea DHPM Intermediate A: Dihydropyrimidine (DHPM) (Unstable) Start->DHPM Cyclocondensation (Reflux/Base) Pyrim_SMe Intermediate B (Core): Ethyl 4-(4-fluorophenyl)-6-isopropyl- 2-(methylthio)pyrimidine-5-carboxylate DHPM->Pyrim_SMe Aromatization (DDQ or HNO3) Sulfone Intermediate C: Sulfone Derivative (Activated for Substitution) Pyrim_SMe->Sulfone Oxidation (mCPBA or H2O2/Molybdate) Pyrim_Amine Intermediate D: N-Methyl-N-Ms Amino Ester Sulfone->Pyrim_Amine Nucleophilic Subst. (N-Me-Ms-NH2 / K2CO3) Imp2 O-Alkylated Side Product (From Sulfone displacement) Sulfone->Imp2 Side Reaction Alcohol Intermediate E: Pyrimidine Methanol Pyrim_Amine->Alcohol Reduction (DIBAL-H, -78°C) Imp1 Des-fluoro Impurity (From over-reduction) Pyrim_Amine->Imp1 Over-reduction Final Target (J-6): Pyrimidine Aldehyde Alcohol->Final Oxidation (TEMPO/NaOCl)

Caption: Step-wise construction of the Rosuvastatin Pyrimidine Core, highlighting the transition from the isopropyl-substituted ring to the functionalized aldehyde.

Detailed Protocols

Phase 1: Construction of the Pyrimidine Core (Intermediate B)

Objective: Synthesis of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ethyl isobutyrylacetate (1.1 eq)

  • S-Methylisothiourea hemisulfate (1.5 eq)

  • Urea (Catalytic additive, optional)

  • Solvent: Ethanol or Methanol

  • Oxidant (for aromatization): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Calcium Hypochlorite (Industrial alternative).

Protocol:

  • Condensation: In a reactor, charge Ethanol (10V), 4-Fluorobenzaldehyde, and Ethyl isobutyrylacetate. Add Piperidine (0.05 eq) and Acetic Acid (0.05 eq).

  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC/HPLC for the disappearance of aldehyde. This forms the intermediate benzylidene.

  • Cyclization: Cool to 60°C. Add S-Methylisothiourea hemisulfate and Sodium Bicarbonate (2.0 eq). Reflux for another 8-10 hours.

    • Note: This forms the Dihydropyrimidine (DHPM).[1] It is not isolated due to stability issues.

  • Aromatization (The Critical Step):

    • Method A (Lab/High Purity): Cool to room temperature.[2] Add DDQ (1.1 eq) portion-wise (Exothermic!). Stir for 3 hours.

    • Method B (Green/Scale-up): Use H2O2 with catalytic Ammonium Molybdate.

  • Work-up: Evaporate ethanol. Redissolve residue in Ethyl Acetate. Wash with 1N NaOH (to remove DDQ byproducts) and Brine.

  • Crystallization: Recrystallize from Isopropyl Alcohol (IPA).

    • Target Yield: 75-80%

    • Appearance: Pale yellow solid.[1]

Phase 2: Functionalization to Pyrimidine Aldehyde (Target J-6)

Objective: Conversion of the sulfide ester to the N-methylmethanesulfonamide aldehyde.

Protocol:

  • Sulfide Oxidation: Dissolve Intermediate B in DCM. Add mCPBA (2.2 eq) at 0°C. Stir until conversion to Sulfone is complete (approx. 2h). Wash with NaHSO3.

    • Why: The sulfone is a superior leaving group compared to the sulfide.

  • Nucleophilic Substitution:

    • React the Sulfone intermediate with N-methylmethanesulfonamide (1.2 eq) and K2CO3 (2.0 eq) in DMF at 60°C.

    • Control Point: Ensure anhydrous conditions to prevent hydrolysis of the ester.

  • Reduction (Ester

    
     Alcohol): 
    
    • Dissolve the amino-ester in Toluene.[2] Cool to -70°C (Critical for selectivity).

    • Add DIBAL-H (2.2 eq) dropwise. Stir for 1 hour.

    • Quench with Methanol/Rochelle salt solution. Isolate the Pyrimidine Alcohol .

  • Final Oxidation (Alcohol

    
     Aldehyde): 
    
    • Dissolve Alcohol in DCM/Water mixture.

    • Add KBr (0.1 eq) and TEMPO (0.01 eq).

    • Add NaOCl (Bleach) dropwise at 0-5°C while maintaining pH 9 (use NaHCO3).

    • Endpoint: Reaction is usually complete in 30 mins.

    • Purification: Crystallize from Cyclohexane/Toluene.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality
Cyclization Temp 75°C - 80°C (Reflux)Low temp leads to incomplete ring closure (DHPM impurity).
DIBAL-H Temp -70°C to -78°CTemps > -50°C cause over-reduction to the amine (removal of oxygen).
Oxidation pH 8.5 - 9.5pH < 8 causes side reactions; pH > 10 slows TEMPO kinetics.
Water Content < 0.1% (Substitution Step)Moisture competes with the sulfonamide nucleophile, hydrolyzing the ester.

Troubleshooting & Impurity Profile

Impurity A: The "Des-Isopropyl" Analog

  • Origin: Use of impure Ethyl Isobutyrylacetate (containing Ethyl Acetoacetate).

  • Solution: GC purity check of starting material (>98% required).

Impurity B: Over-Reduced Amine

  • Origin: DIBAL-H reduction step running too warm or too long.

  • Solution: Strict temperature control (-78°C) and quench immediately upon HPLC completion.

Impurity C: Sulfone Hydrolysis Product

  • Origin: Wet DMF during the substitution step.

  • Solution: Use molecular sieves or fresh anhydrous DMF.

References

  • Watanabe, M., et al. (1997). "Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors." Bioorganic & Medicinal Chemistry, 5(2), 437-444. Link

  • Hogendorf, W. J., et al. (2015). "Optimized Synthesis of Rosuvastatin Calcium." World Journal of Pharmaceutical Research, 4(10), 1248.[3] Link

  • Taylor, M., et al. (2005). "Process for the preparation of pyrimidine derivatives." Patent WO2005054207A1.[4] Link

  • Modi, I. A., et al. (2009). "Preparation of Alkyl 4-(4-Fluorophenyl)-6-Isopropyl-2-[Methyl(methylsulfonyl)amino] Pyrimidine-5-Carboxylate." Indian Patent Application 13/2009.[2] Link

  • Joshi, S., et al. (2017). "Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry." Journal of Pharmaceutical Analysis, 7(4), 243-251. Link

Sources

Application Note: Regioselective Synthesis of 4-Alkylpyrimidines via Minisci Reaction

[1][2]

Abstract

The functionalization of electron-deficient heterocycles is a cornerstone of modern drug discovery. The Minisci reaction—a radical substitution of protonated heteroaromatics—offers a direct route to alkylated pyrimidines, bypassing the need for pre-functionalized halogenated precursors. However, controlling regioselectivity between the C2, C4, and C6 positions remains a critical challenge. This guide details the mechanistic underpinnings of C4-selective alkylation and provides three validated protocols: a classic thermal decarboxylative method, a high-precision mechanochemical approach, and a mild photoredox strategy.

Introduction & Strategic Significance

Pyrimidines are "privileged scaffolds" in oncology and infectious disease therapeutics (e.g., Imatinib, Rosuvastatin). Traditional synthesis relies on condensation reactions (e.g., Pinner synthesis) or cross-couplings (Suzuki/Stille) that require pre-functionalized handles (halides/boronates).

The Minisci reaction allows for the direct C–H alkylation of the pyrimidine core.[1]

  • The Challenge: Pyrimidine possesses three electron-deficient sites: C2, C4, and C6. While C4 and C6 are equivalent in symmetric substrates, distinguishing them from C2 is electronically subtle.

  • The Solution: Regiocontrol is achieved through a combination of orbital steering (LUMO coefficients), steric guidance (radical bulk), and protonation states .

Mechanistic Principles of Regioselectivity

Electronic Control (Frontier Molecular Orbital Theory)

In a neutral pyrimidine, the C2 position is flanked by two nitrogen atoms, making it the most electron-deficient site. However, under acidic conditions (standard Minisci), the N-atoms are protonated.

  • LUMO Density: Calculations show that in mono- or di-protonated pyrimidines, the LUMO coefficient is significantly higher at C4/C6 than at C2.

  • Radical Attack: Nucleophilic alkyl radicals (SOMO) preferentially attack the site with the highest LUMO coefficient (C4/C6) to maximize orbital overlap.

  • Stability of Intermediate: Attack at C4 yields a radical intermediate stabilized by conjugation with the second nitrogen.

Steric Control

The C2 position is sterically "pocketed" between two N-substituents (or lone pairs). Bulky alkyl radicals (e.g., tert-butyl, cyclohexyl) exhibit naturally high selectivity for the more accessible C4 position.

Mechanism Visualization

The following diagram illustrates the radical pathway and the bifurcation of regioselectivity.

Minisci_MechanismPrecursorRadical Precursor(R-COOH / R-X)Radical_GenRadical Generation(R•)Precursor->Radical_GenOxidant/CatTransitionRadical Addition(SOMO-LUMO Interaction)Radical_Gen->TransitionPyrimidineProtonated Pyrimidine(Activated Core)Pyrimidine->TransitionIntermediate_C4C4-Radical Cation(Resonance Stabilized)Transition->Intermediate_C4High LUMO Coeff.Low StericsIntermediate_C2C2-Radical Cation(Sterically Hindered)Transition->Intermediate_C2Lower LUMOHigh StericsOxidationOxidation & Deprotonation(-H+, -e-)Intermediate_C4->OxidationIntermediate_C2->OxidationProduct_C44-Alkylpyrimidine(Major Product)Oxidation->Product_C4Re-aromatizationProduct_C22-Alkylpyrimidine(Minor Product)Oxidation->Product_C2

Caption: Mechanistic bifurcation in Minisci alkylation. C4 attack is kinetically favored due to superior orbital overlap and steric accessibility.

Experimental Protocols

Protocol A: Classic Thermal Decarboxylative Alkylation

Best for: Rapid screening, simple alkyl groups (primary/secondary), and robust substrates.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0–3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0–3.0 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)

  • Solvent: DCM/Water (1:1) or DCE/Water (1:1)[2]

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the pyrimidine (0.5 mmol) in a biphasic mixture of DCM (2.5 mL) and Water (2.5 mL).

  • Acidification: Add TFA (0.5 mmol). Note: Protonation is essential for reactivity.

  • Addition: Add the carboxylic acid (1.0 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Add ammonium persulfate (1.0 mmol) in one portion.

  • Reaction: Seal the vial and heat to 40–50 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor by LCMS. Reaction is typically complete in 2–4 hours.

  • Workup: Basify with sat. NaHCO₃ (pH > 8), extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Critical Note: If the carboxylic acid is insoluble in water, use a co-solvent like Acetonitrile or Acetone, but be aware of solvent radical abstraction background.

Protocol B: High-Selectivity Mechanochemical Alkylation (Mg-Mediated)

Best for: High C4 regioselectivity, avoiding noble metals, and substrates sensitive to strong oxidants. Reference: Wu et al., Org. Lett. 2021

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Alkyl Source: Alkyl Bromide or Iodide (2.0 equiv)

  • Reductant: Mg powder (4.0 equiv)

  • Additive: LiCl (optional, can enhance reactivity)

  • Equipment: Ball mill (e.g., Retsch MM400)

Procedure:

  • Loading: Into a 10 mL stainless steel grinding jar, add pyrimidine (0.5 mmol), Alkyl Bromide (1.0 mmol), and Mg powder (2.0 mmol).

  • Grinding: Add two 10 mm stainless steel balls. Close the jar tightly.

  • Milling: Grind at 30 Hz for 1.5 hours.

  • Extraction: Open the jar (carefully, potential pressure), wash the solid residue with EtOAc/Water.

  • Purification: Standard extraction and column chromatography.

Why this works: The solid-state conditions and Magnesium surface interactions restrict the rotational freedom of the radical and substrate, enhancing the steric bias toward the C4 position over the more hindered C2.

Protocol C: Photoredox Decarboxylative Alkylation

Best for: Complex substrates, late-stage functionalization, and tertiary alkyl groups.

Reagents:

  • Substrate: Pyrimidine (1.0 equiv)

  • Alkyl Source: N-(Acyloxy)phthalimide (Redox-active ester) or Carboxylic Acid

  • Catalyst: [Ir(dF(CF₃)ppy)₂WAR]PF₆ (1-2 mol%)

  • Solvent: DMSO or Acetonitrile

  • Light Source: Blue LED (450 nm)

Procedure:

  • Setup: In a clear vial, combine pyrimidine (0.2 mmol), carboxylic acid (0.4 mmol), and photocatalyst (0.002 mmol).

  • Oxidant: Add (NH₄)₂S₂O₈ (1.5 equiv) if using simple acids, or rely on the redox-active ester mechanism if using phthalimides.

  • Degassing: Sparge with Nitrogen for 10 minutes (oxygen quenches the triplet state of the catalyst).

  • Irradiation: Stir under Blue LED irradiation at room temperature for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc.

Comparative Data Analysis

FeatureProtocol A (Thermal)Protocol B (Mechanochemical)Protocol C (Photoredox)
Radical Source Carboxylic AcidsAlkyl HalidesAcids / Redox Esters
C4 Selectivity Moderate (3:1 to 5:1)High (>10:1) High (Substrate dependent)
Conditions Acidic, Heat (50°C)Neutral, Room TempNeutral/Mild, Light
Scalability High (Gram scale)Low (Milligram scale)Moderate
Cost LowVery LowHigh (Ir catalyst)

Troubleshooting & Optimization ("From the Bench")

  • Problem: Low Conversion.

    • Cause: Poor protonation of the pyrimidine.

    • Fix: Increase TFA equivalents or switch to a stronger acid like camphorsulfonic acid (CSA).

  • Problem: Poor Regioselectivity (C2 vs C4 mixtures).

    • Cause: Radical is too small (e.g., methyl, ethyl) or temperature is too high.

    • Fix: Switch to Protocol B (Mechanochemical) or lower the temperature in Protocol A. Using bulky radicals (t-Bu, Cyclohexyl) naturally improves C4 selectivity.

  • Problem: Over-alkylation (C4 and C6).

    • Cause: Product is more reactive than starting material.

    • Fix: Stop reaction at 70% conversion or use a large excess of the heterocycle (if cheap).

References

  • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron Letters, 1971. Link

  • Wu, C., et al. "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides." Organic Letters, 2021. Link

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

  • Dunne, J. F., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[3] Journal of the American Chemical Society, 2021.[3] (Baran Group - Relevant for blocking group strategies).[3] Link

  • Zhang, M., et al. "Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3." The Journal of Organic Chemistry, 2025. Link

Procedure for nucleophilic substitution on 2,4-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Regioselective Nucleophilic Substitution on 2,4-Dichloropyrimidine

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous FDA-approved therapeutics, from kinase inhibitors to antiretroviral agents.[1] Its prevalence is rooted in its ability to engage in critical hydrogen bonding interactions with biological targets and its versatile synthetic handles. Among the various pyrimidine precursors, 2,4-dichloropyrimidine stands out as an inexpensive, readily available, and highly versatile building block for diversity-oriented synthesis.[1]

The functionalization of this scaffold is predominantly achieved through nucleophilic aromatic substitution (SNAr), a powerful method for introducing a wide array of substituents. However, the presence of two distinct chlorine atoms at the C2 and C4 positions introduces a significant challenge: regioselectivity . The ability to precisely control which chlorine is displaced is paramount for efficient and predictable synthesis.

This guide provides an in-depth analysis of the factors governing the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine and delivers field-proven protocols for achieving selective functionalization at both the C4 and C2 positions.

The Underlying Principle: Understanding SNAr on an Electron-Deficient Heterocycle

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it highly susceptible to attack by nucleophiles. The SNAr reaction on 2,4-dichloropyrimidine proceeds via a two-step addition-elimination mechanism.[2][3]

  • Addition: The nucleophile attacks one of the electrophilic, chlorine-bearing carbons (C2 or C4), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity is restored as the chloride leaving group is expelled, yielding the substituted pyrimidine product.

The regiochemical outcome of the reaction—whether substitution occurs at C2 or C4—is determined by the relative stability of the corresponding Meisenheimer complex. For the unsubstituted 2,4-dichloropyrimidine, attack at the C4 position is generally favored.[4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, which can be delocalized onto the para-nitrogen atom (N1), a more stable arrangement than the ortho-delocalization (to N1 and N3) that occurs after attack at C2.[4][6] This intrinsic reactivity is also reflected in quantum mechanical calculations, which show the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed at the C4 position, marking it as the more electrophilic site.[7]

Fig 1. General SₙAr mechanism at C4 and C2 positions.

Controlling Regioselectivity: A Multi-Factorial Approach

While C4 is the inherently more reactive site, the C4/C2 selectivity is not absolute and can be influenced—and even inverted—by a careful choice of substrate, nucleophile, and reaction conditions.[5][7] Mastering these factors is key to unlocking the full synthetic potential of 2,4-dichloropyrimidine.

Decision_Tree start Desired Substitution Position? c4 C4-Selective Substitution start->c4  C4 c2 C2-Selective Substitution start->c2  C2 c4_protocol Use standard SₙAr conditions. (Protocol 1) c4->c4_protocol Default Pathway c2_substrate_check Substrate Features? c2->c2_substrate_check Requires specific strategy c2_ewg c2_ewg c2_substrate_check->c2_ewg C5-EWG (e.g., -NO₂) c2_edg c2_edg c2_substrate_check->c2_edg C6-EDG (e.g., -OMe) c2_unsubstituted c2_unsubstituted c2_substrate_check->c2_unsubstituted Unsubstituted Ring c2_ewg_protocol c2_ewg_protocol c2_ewg->c2_ewg_protocol Use tertiary amine nucleophile (Protocol 2). c2_edg_protocol c2_edg_protocol c2_edg->c2_edg_protocol Standard nucleophiles will favor C2. c2_unsubstituted_nuc c2_unsubstituted_nuc c2_unsubstituted->c2_unsubstituted_nuc Desired Nucleophile? c2_thiol c2_thiol c2_unsubstituted_nuc->c2_thiol Thiol c2_other Direct C2 selectivity is challenging; consider installing a C6-EDG first. c2_unsubstituted_nuc->c2_other Other c2_thiol_protocol c2_thiol_protocol c2_thiol->c2_thiol_protocol Use specific Pd-NHC catalyst (Protocol 3). caption Fig 2. Workflow for selecting a regioselective protocol.

Fig 2. Workflow for selecting a regioselective protocol.
Key Factors Influencing Regioselectivity
FactorInfluence on SelectivityCausalityReferences
Substituents (Ring) C5-EWG (e.g., -NO₂, -CN): Enhances C4 selectivity for most nucleophiles. C6-EDG (e.g., -OMe, -NHMe): Reverses selectivity, strongly favoring C2.An electron-withdrawing group (EWG) at C5 further activates the C4 position. An electron-donating group (EDG) at C6 alters the electronic distribution, making the C2 position more electrophilic.[5][8]
Nucleophile Primary/Secondary Amines, Alkoxides, Thiols: Generally favor C4. Tertiary Amines: Show high C2 selectivity, especially with a C5-EWG.The intrinsic reactivity of the C4 position dominates for common nucleophiles. The unique mechanism with tertiary amines, involving a quaternary ammonium intermediate, favors attack at the C2 position.[8][9][10]
Catalyst Pd(0) Complexes: Can be used to achieve high C4-selectivity in aminations. Pd(II)/Bulky NHC Ligands: Uniquely promote C2-selective C-S coupling.Palladium catalysis can proceed through a different mechanism (e.g., oxidative addition) where regioselectivity can be controlled by the ligand environment, overriding the inherent SNAr preference.[4][11]
Reaction Conditions Solvent/Base/Temp: Can modulate the C4/C2 ratio. For example, using n-butanol with DIPEA can favor C4 amination.These factors can influence the nucleophilicity of the attacking species and the stability of the intermediates, thereby fine-tuning the product ratio.[5][9]

Protocols for Selective Substitution

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. 2,4-Dichloropyrimidine is an irritant; avoid inhalation and contact with skin.[9]

Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine

This protocol leverages the intrinsic reactivity of the C4 position to achieve selective substitution with a primary or secondary amine. The use of a non-polar solvent and a hindered base helps to maximize selectivity.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane or THF (approx. 0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 4-amino-2-chloropyrimidine product.

Causality: Using a slight excess of the amine ensures the consumption of the starting material. DIPEA acts as a scavenger for the HCl generated during the reaction without being nucleophilic itself. Lower temperatures and controlled stoichiometry minimize the risk of a second substitution at the C2 position.[5]

Protocol 2: Selective C2-Amination via Tertiary Amine Nucleophiles on an Activated Substrate

This protocol achieves a reversal of the "normal" regioselectivity by using a tertiary amine nucleophile on a substrate bearing an electron-withdrawing group at the C5 position (e.g., 2,4-dichloro-5-nitropyrimidine). The reaction proceeds via a unique N-dealkylation of a quaternary ammonium intermediate.[8][12]

Methodology:

  • Reagent Preparation: In a reaction vial, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in chloroform (CHCl₃) (approx. 0.3 M).

  • Nucleophile Addition: Add the tertiary amine (e.g., triethylamine) (3.0-5.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by ¹H NMR or LC-MS, watching for the disappearance of the starting material.[12]

  • Work-up: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography. The product will be the formal C2-substitution product of a secondary amine (e.g., diethylamine in the case of a triethylamine nucleophile).

Causality: The presence of the C5-nitro group enhances the electrophilicity of both C2 and C4. However, tertiary amines exhibit an unusual preference for the C2 position in this context.[8][10] An initial attack at C2 forms a quaternary pyrimidinium salt. This intermediate then undergoes an in situ N-dealkylation to give the final, more stable secondary amine product. This pathway is kinetically or thermodynamically favored over attack at the C4 position.[12]

Protocol 3: Palladium-Catalyzed C2-Thiolation of 2,4-Dichloropyrimidine

Achieving C2-selectivity on an unsubstituted 2,4-dichloropyrimidine is challenging via standard SNAr. However, recent advances in catalysis have provided a solution for C-S bond formation, which stands in stark contrast to nearly all previously reported cross-coupling reactions that favor C4.[13][11]

Methodology:

  • Catalyst Preparation: In a glovebox, charge a reaction vial with a specific Palladium(II) precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand (e.g., [Pd(IPr)(cinnamyl)Cl], 2-5 mol %). Add anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add 2,4-dichloropyrimidine (1.0 eq.) and the desired thiol (1.1 eq.).

  • Base Addition: Add a suitable base, such as sodium tert-butoxide (NaOtBu) (1.2 eq.).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water, dry the organic phase, and concentrate. Purify the crude product by column chromatography to isolate the 2-thio-4-chloropyrimidine.

Causality: This reaction's atypical C2-selectivity is entirely controlled by the catalyst system. It is proposed that the bulky Pd-NHC complex may engage in an unusual oxidative addition mechanism that preferentially cleaves the C2-Cl bond over the thermodynamically weaker C4-Cl bond.[1][11] This catalytic control completely overrides the inherent electronic preferences of the SNAr pathway.

Troubleshooting and Final Considerations

  • Mixture of Isomers: If a mixture of C4 and C2 products is obtained, first verify the reaction conditions. Lowering the temperature or reducing the reaction time can often improve selectivity for the C4-product in standard SNAr reactions.[5] For purification, isomers can often be separated by silica gel chromatography, though it can be challenging.

  • No Reaction: Ensure reagents are pure and solvents are anhydrous, especially for catalytic reactions. For SNAr, if the nucleophile is weak, heating may be required.

  • Disubstitution: If the 2,4-disubstituted product is forming, carefully control the stoichiometry of the nucleophile. Using 1.0 equivalent or slightly less can minimize this side reaction.

By understanding the electronic principles of the pyrimidine ring and carefully selecting the appropriate combination of substrate, nucleophile, and reaction conditions, researchers can navigate the challenge of regioselectivity and efficiently synthesize a vast library of 2,4-disubstituted pyrimidines for drug discovery and development.

References

  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • Senanayake, C. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Studylib. (2025). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available at: [Link]...

  • Hoz, S., et al. (1993). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Richter, D. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Neufeldt, S. R., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Senanayake, C. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chegg. (n.d.). Substrate-Controlled C-2 Amination of Dichloropyrimidines with Tertiary Amines. Available at: [Link]

  • Sci-Hub. (n.d.). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Available at: [Link]

  • Makosza, M., et al. (2004). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. Available at: [Link]

Sources

Application Note: Synthesis of FLT3 Inhibitors Containing 4-Isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-isopropylpyrimidine-based FLT3 inhibitors , a promising scaffold for targeting FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML). While first-generation inhibitors (e.g., Sorafenib) suffer from off-target toxicity, the introduction of a bulky hydrophobic group—specifically the 4-isopropyl moiety —at the pyrimidine core has been shown to enhance selectivity by exploiting the hydrophobic gatekeeper pocket of the kinase domain. This guide covers the de novo construction of the heterocyclic core, regiospecific functionalization, and biological validation.

Introduction: The Strategic Value of the 4-Isopropyl Group

FLT3 mutations (ITD and TKD) are present in approximately 30% of AML cases, driving uncontrolled leukemic cell proliferation.[1] A critical challenge in designing FLT3 inhibitors is achieving selectivity over structurally related kinases like c-KIT, inhibition of which leads to myelosuppression.

Mechanistic Rationale

The "4-isopropyl" design strategy relies on hydrophobic space filling . The ATP-binding pocket of FLT3 contains a distinct hydrophobic region near the gatekeeper residue (F691).

  • Steric Fit: The isopropyl group provides a steric bulk that is tolerated by FLT3 but clashes with the tighter pockets of off-target kinases (e.g., CDK4/6).

  • Lipophilicity: It optimizes the logP of the core scaffold, improving membrane permeability without introducing excessive molecular weight.

Retrosynthetic Analysis & Strategy

To synthesize a library of these inhibitors, we utilize a convergent strategy. The molecule is disconnected into three key components: the Pyrimidine Core , the Hinge Binder (Aniline derivative), and the Solubilizing Tail .

Retrosynthesis Target Target: N-(4-piperazinylphenyl)-4-isopropylpyrimidin-2-amine Disconnection Disconnection: C-N Bond Formation Target->Disconnection Retrosynthesis Core Core Scaffold: 2-chloro-4-isopropylpyrimidine Disconnection->Core Amine Hinge Binder: 4-(4-methylpiperazin-1-yl)aniline Disconnection->Amine Precursor1 Precursor: Ethyl Isobutyrylacetate Core->Precursor1 Cyclocondensation & Chlorination Precursor2 Precursor: Guanidine Nitrate Core->Precursor2

Figure 1: Retrosynthetic strategy isolating the 4-isopropylpyrimidine core.

Detailed Experimental Protocol

Phase 1: Construction of the 4-Isopropylpyrimidine Core

Objective: Synthesize 2-amino-6-hydroxy-4-isopropylpyrimidine (Intermediate A) and convert it to the active electrophile.

Step 1.1: Cyclocondensation

This step builds the pyrimidine ring with the isopropyl group fixed at the C4 position.

  • Reagents: Guanidine nitrate (1.0 eq), Ethyl isobutyrylacetate (1.0 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

  • Protocol:

    • Charge a 500 mL 3-neck round-bottom flask (RBF) with anhydrous ethanol (200 mL) under

      
       atmosphere.
      
    • Add Sodium ethoxide (21% wt in EtOH, 2.5 eq) dropwise at 0°C.

    • Add Guanidine nitrate (12.2 g, 100 mmol) and stir for 30 min to liberate the free base.

    • Add Ethyl isobutyrylacetate (15.8 g, 100 mmol) dropwise over 20 minutes.

    • Heat the mixture to reflux (78°C) for 6 hours. Checkpoint: TLC (10% MeOH/DCM) should show consumption of ester.

    • Concentrate in vacuo to remove ethanol. Dissolve residue in minimal water (50 mL).

    • Acidify carefully with Glacial Acetic Acid to pH 5-6. The product will precipitate as a white solid.[2][3]

    • Filter, wash with cold water (2x) and diethyl ether (1x). Dry in a vacuum oven at 50°C.

  • Yield Expectation: 85-90% | Appearance: White crystalline solid.[4]

Step 1.2: Chlorination (Activation)
  • Reagents: Intermediate A, Phosphorus Oxychloride (

    
    ), N,N-Dimethylaniline (catalytic).
    
  • Protocol:

    • Suspend Intermediate A (10 g) in

      
        (50 mL, excess).
      
    • Add N,N-Dimethylaniline (1 mL).

    • Heat to reflux (105°C) for 3 hours. The suspension will clear as the reaction proceeds.

    • Quenching (CRITICAL): Pour the reaction mixture slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain temp < 20°C.

    • Neutralize with

      
       to pH 8. Extract with Ethyl Acetate (3 x 100 mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Product: 2-amino-4-chloro-6-isopropylpyrimidine . (Note: Due to tautomerism in Step 1.1, the chloro group is at position 6 relative to the isopropyl at 4. For simplicity in SAR, this is our electrophile).

Phase 2: Coupling with Hinge Binder (Buchwald-Hartwig)

Objective: Install the aniline moiety to create the full FLT3 inhibitor structure.

  • Reagents: 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.1 eq),

    
     (0.02 eq), XPhos (0.04 eq), 
    
    
    
    (2.0 eq), 1,4-Dioxane.
  • Protocol:

    • In a glovebox or under Argon, combine the chloropyrimidine (1.0 mmol), aniline (1.1 mmol), and

      
        (2.0 mmol) in dry 1,4-Dioxane (5 mL).
      
    • Add the catalyst system:

      
        (18 mg) and XPhos  (19 mg).
      
    • Seal the vial and heat to 100°C for 12 hours.

    • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

    • Purification: Flash Column Chromatography (DCM:MeOH:NH3, gradient 98:2:0.1 to 90:10:1).

Analytical Data & Validation

Expected Characterization Data
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98% Area under curve
Identity 1H-NMR (DMSO-d6)Isopropyl doublet (~1.2 ppm), Septet (~2.8 ppm), Aromatic protons (6.5-8.5 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ matches theoretical mass (approx. 326.2 for core+aniline).
Biological Validation: FLT3 Kinase Assay

To confirm the activity of the synthesized "4-isopropyl" analog:

  • Assay Type: FRET-based kinase assay (e.g., LanthaScreen).

  • Reagents: Recombinant FLT3 enzyme, Fluorescein-PolyGT substrate, ATP (Km concentration).

  • Procedure: Incubate compound (serial dilution 10

    
    M to 0.1 nM) with enzyme/substrate for 1 hour. Detect phosphorylation via TR-FRET.
    
  • Success Metric:

    
     indicates potent inhibition.
    

Mechanism of Action Visualization

The following diagram illustrates how the synthesized 4-isopropylpyrimidine inhibitor interrupts the FLT3 signaling cascade.

FLT3_Pathway Inhibitor 4-Isopropylpyrimidine Inhibitor FLT3_Active FLT3 Receptor (Phosphorylated) Inhibitor->FLT3_Active BLOCKS ATP Binding (Competitive Inhibition) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces FLT3_Inactive FLT3 Receptor (Inactive) FLT3_Inactive->FLT3_Active Ligand/Mutation STAT5 STAT5 Signaling FLT3_Active->STAT5 Activation RAS_MAPK RAS/MAPK Proliferation FLT3_Active->RAS_MAPK Activation ATP ATP ATP->FLT3_Active Phosphorylation Source Proliferation Uncontrolled Proliferation STAT5->Proliferation RAS_MAPK->Proliferation

Figure 2: Mechanism of Action.[5] The inhibitor competes with ATP, blocking downstream STAT5/MAPK signaling.

Troubleshooting & Optimization (Senior Scientist Notes)

  • Regioselectivity Issues: In the chlorination step (1.2), if you observe mixtures, ensure the starting material (Intermediate A) is fully dry. Water generates phosphoric acid, which complicates the reaction.

  • Coupling Efficiency: If the Buchwald-Hartwig reaction stalls, switch the ligand from XPhos to BrettPhos , which is often superior for aminopyrimidines.

  • Solubility: The 4-isopropyl group increases lipophilicity. If the final compound is insoluble in biological media, consider converting it to a Mesylate (methanesulfonate) salt to improve aqueous solubility for assays.

References

  • Structural Optimization of Pyrimidine Derivatives: Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of 4-Isopropylpyrimidine Precursors: Title: Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine.[6] Source: Google Patents (US5519140A). URL:

  • FLT3 Selectivity and Isopropyl Substituents: Title: Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. Source: BioRxiv (Preprint). URL:[Link][7]

  • General Protocol for Aminopyrimidine Synthesis: Title: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. Source: ACS Medicinal Chemistry Letters.[8] URL:[Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Isopropylpyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 4-isopropylpyrimidine-5-boronic acid presents a "perfect storm" of synthetic challenges: the electron-deficient pyrimidine ring renders the C-B bond highly susceptible to protodeboronation , while the bulky ortho-isopropyl group sterically hinders the transmetallation step. Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) typically result in low conversion and high yields of the deboronated byproduct (4-isopropylpyrimidine).

This guide details optimized conditions utilizing Buchwald G3/G4 precatalysts and controlled basicity to synchronize the rate of cross-coupling with the stability profile of the boronic acid.

Mechanistic Analysis: The "Ortho-Electronic" Conflict

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive decomposition pathway.

The Challenge
  • Electronic Instability: The pyrimidine ring is electron-poor.[1] Upon base coordination (formation of the boronate "ate" complex), the C-B bond weakens significantly. In the presence of water/protons, this leads to rapid protodeboronation.

  • Steric Impediment: The isopropyl group at C4 is ortho to the boronic acid at C5. This bulk prevents the palladium center from easily approaching the C-B bond for transmetallation, slowing the rate-determining step.

The Solution Strategy
  • Kinetic Acceleration: Use ultra-active catalyst systems (Pd-G4/XPhos or SPhos) to force the coupling reaction to occur faster than the decomposition.

  • Speciation Control: Use weak bases (K3PO4) and regulated water content to minimize the concentration of the hydrolytically unstable boronate species.

Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

ReactionPathways Start 4-Isopropylpyrimidine- 5-boronic acid AteComplex Boronate 'Ate' Complex (Activated Nucleophile) Start->AteComplex Activation Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Pd-Ar-X) AteComplex->Transmetallation Pathway A: Fast Coupling (Desired) Hydrolysis Hydrolysis/Protonation AteComplex->Hydrolysis Pathway B: Decomposition Product Coupled Product (Biaryl) Transmetallation->Product Reductive Elimination Byproduct Protodeboronated Byproduct (4-Isopropylpyrimidine) Hydrolysis->Byproduct

Caption: Figure 1. Kinetic competition between productive transmetallation (Pathway A) and protodeboronation (Pathway B). The isopropyl steric bulk slows Pathway A, requiring specialized ligands to compensate.

Optimization Guidelines

Ligand Selection

For ortho-substituted heteroaryl boronic acids, Biaryl Phosphine Ligands are essential.

  • XPhos: Excellent general-purpose ligand for steric bulk.

  • SPhos: Often superior for heteroaryl-heteroaryl couplings due to its smaller size relative to XPhos, allowing better access to the hindered C-B bond while maintaining high electron density.

Base & Solvent[1][2][3]
  • Base: Potassium Phosphate Tribasic (K3PO4) is preferred over Carbonates (Na2CO3/K2CO3). It provides sufficient basicity for activation but is less aggressive regarding deboronation in organic/water mixtures.

  • Solvent: 1,4-Dioxane or n-Butanol. Dioxane/Water (4:1) is the standard. If deboronation persists, switch to n-Butanol (anhydrous or low water) to suppress the hydrolysis pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput)

Recommended for initial screening and scale-up of standard substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Isopropylpyrimidine-5-boronic acid (1.5 equiv - Excess is critical)

  • XPhos Pd G4 (2.0 - 5.0 mol%)

  • K3PO4 (0.5 M in H2O) (3.0 equiv)

  • THF or 1,4-Dioxane (Degassed)

Procedure:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol) and Boronic Acid (1.5 mmol, 249 mg).

  • Add XPhos Pd G4 (0.02 mmol, 17 mg).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed THF (4 mL) and 0.5 M K3PO4 (6 mL, 3.0 mmol).

  • Stir vigorously at 60°C for 2–4 hours.

    • Note: Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 80°C, but watch for deboronation.

  • Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Stabilized" Condition (For Difficult Substrates)

Use this if Protocol A yields >30% deboronated byproduct.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Isopropylpyrimidine-5-boronic acid (1.5 equiv)

  • Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • K3PO4 (Solid, finely ground) (3.0 equiv)

  • n-Butanol (Anhydrous)

Procedure:

  • Pre-complex the catalyst: In a separate vial, mix Pd(OAc)2 and SPhos in 1 mL n-Butanol under Argon for 10 mins at 40°C (Solution turns orange/red).

  • To the main reaction vessel, add Aryl Halide, Boronic Acid, and solid K3PO4.

  • Add the pre-formed catalyst solution and remaining n-Butanol (Total conc: 0.2 M).

  • Heat to 100°C .

    • Why: n-Butanol dissolves the boronic acid but the solid base limits the concentration of the active "ate" complex, creating a "slow-release" effect that favors coupling over decomposition.

Data Summary Table
ParameterProtocol A (Standard)Protocol B (Stabilized)
Catalyst XPhos Pd G4Pd(OAc)2 / SPhos
Ligand Class Bulky Biaryl PhosphineBulky Biaryl Phosphine
Solvent THF/Water or Dioxane/Watern-Butanol (Low water)
Base Aqueous K3PO4Solid K3PO4
Temp 60°C - 80°C90°C - 100°C
Primary Risk ProtodeboronationSlow Conversion
Best For Reactive Aryl Halides (Br, I)Unreactive Chlorides / Unstable Boronics

Troubleshooting & Decision Logic

If the reaction fails, analyze the crude mixture via LCMS. Use the decision tree below to adjust conditions.

OptimizationLogic Start Run Protocol A (XPhos Pd G4, 60°C) Check Analyze LCMS Start->Check Result1 High Product Yield Check->Result1 >80% Conv. Result2 SM Remaining (Low Conversion) Check->Result2 Catalyst Stall Result3 Major Byproduct (Deboronation) Check->Result3 Instability Action1 Increase Temp to 80°C OR Switch to SPhos Result2->Action1 Action2 Switch to Protocol B (n-BuOH, Solid Base) Result3->Action2 Action3 Use MIDA Boronate Analog Action2->Action3 If still failing

Caption: Figure 2. Logic flow for optimizing reaction conditions based on LCMS outcomes.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2] Link

  • Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 2010. Link

  • Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016. (Mechanistic insights on boronic acid instability). Link

  • Knapp, D. M., Gillis, E. P., Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society, 2009. Link

Sources

Installing isopropyl group on pyrimidine ring using Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The installation of bulky alkyl groups, such as the isopropyl moiety, onto electron-deficient heteroaromatics like pyrimidine is a critical transformation in Medicinal Chemistry. It modulates lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and steric fit within ATP-binding pockets of kinases.

While classical nucleophilic aromatic substitution (


) is effective for heteroatom nucleophiles, it fails with carbon nucleophiles like Grignard reagents due to the "hard" nature of the carbanion, leading to competing ring addition (C4/C6 attack) rather than substitution.

This guide details two robust protocols for installing an isopropyl group:

  • Iron-Catalyzed Cross-Coupling (Preferred): A sustainable, high-yielding method using Fe(acac)₃/TMEDA that avoids toxic noble metals.

  • Nickel-Catalyzed Kumada Coupling (Standard): The industrial standard for chloropyrimidines.

Strategic Decision Framework

Before selecting a protocol, analyze the substrate using the following logic flow.

MethodSelection Start Substrate Analysis Halogen Is the Pyrimidine Halogenated (Cl/Br/I)? Start->Halogen Position Position of Halogen? Halogen->Position Yes AddOx Protocol C: Addition-Oxidation (Low Yield, Messy) Halogen->AddOx No (H-only) FePath Protocol A: Fe-Catalyzed Coupling (Green, Low Cost) Position->FePath C2, C4, or C6 NiPath Protocol B: Ni-Catalyzed Kumada (High Robustness) Position->NiPath C2 (Steric hindrance)

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Pre-Reaction Critical Quality Attribute: Reagent Titration

Context: Commercial i-PrMgCl (typically 2.0 M in THF) degrades over time. Using degraded reagent leads to incomplete conversion and difficult purification. You must titrate before every campaign.

Protocol: 1,10-Phenanthroline Titration[1]
  • Setup: Flame-dry a 10 mL vial with a stir bar under Argon.

  • Indicator: Add 1,10-phenanthroline (2-3 mg) and a pinch of menthol (proton source) to 1.0 mL dry THF.

  • Titration:

    • Add the Grignard solution dropwise via a microliter syringe.

    • Endpoint: The solution turns from colorless to a persistent deep violet/burgundy .[1]

    • The color indicates the first excess of Grignard reacting with the phenanthroline after deprotonating the menthol.

  • Calculation: Adjust reaction stoichiometry based on the calculated molarity.

Protocol A: Iron-Catalyzed Cross-Coupling (Fürstner Conditions)

Best For: General alkylation of 2-, 4-, or 6-chloropyrimidines. Mechanism: Involves an "Inorganic Grignard" species


 cycling between Fe(-II) and Fe(0).
Materials
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Reagent: i-PrMgCl (1.2 equiv, titrated)

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10-20 mol%) - Critical for stabilizing the active Fe species.

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve 2-chloropyrimidine (10 mmol), Fe(acac)₃ (0.5 mmol), and TMEDA (2.0 mmol) in anhydrous THF (20 mL).

    • Cool the resulting red/orange solution to 0 °C in an ice bath.

  • Controlled Addition:

    • Add i-PrMgCl (12 mmol) dropwise over 15 minutes via syringe pump or dropping funnel.

    • Observation: The color will rapidly change to dark brown/black (formation of active Fe-catalyst).

  • Reaction:

    • Stir at 0 °C for 10 minutes, then remove the ice bath and allow to warm to Room Temperature (23 °C).

    • Monitor by HPLC/UPLC. Conversion is typically complete within 30–60 minutes.

    • Note: Extended reaction times can lead to hydrodehalogenation (reduction) byproducts.

  • Quench & Workup:

    • Cool back to 0 °C. Quench carefully with saturated aqueous NH₄Cl (exothermic).

    • Dilute with EtOAc. Add 1M HCl (aq) to solubilize iron salts (prevents emulsions).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Nickel-Catalyzed Kumada Coupling

Best For: Sterically hindered substrates or when Iron catalysis yields homocoupling byproducts.

Materials
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Reagent: i-PrMgCl (1.3 equiv)

  • Catalyst: Ni(dppp)Cl₂ [Dichloro(1,3-bis(diphenylphosphino)propane)nickel] (2-5 mol%)

  • Solvent: Anhydrous THF or Et₂O.

Step-by-Step Methodology
  • Inert Setup:

    • Charge a flask with Ni(dppp)Cl₂ (0.05 equiv) and 2-chloropyrimidine (1.0 equiv).

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous THF.

  • Initiation:

    • Add a small portion (~5%) of the i-PrMgCl at room temperature to initiate the catalytic cycle (often observed by a slight exotherm or color change to orange/red).

  • Addition:

    • Add the remaining Grignard reagent dropwise over 30 minutes.

    • Temperature Control: If the reaction is sluggish, heat to mild reflux (60 °C).

  • Workup:

    • Quench with 1M aqueous citric acid (better for nickel removal than NH₄Cl).

    • Extract with TBME (tert-butyl methyl ether).

Mechanistic Insight: Why Iron?

Iron catalysis is often superior to Palladium for alkyl Grignards because it avoids


-hydride elimination, a common pathway that leads to alkene formation (propene) and reduction of the pyrimidine ring (H-substitution) instead of alkylation.

FeCycle Precat Fe(acac)3 (Pre-catalyst) Active [Fe(MgX)2] (Active Species) Precat->Active 4 R-MgX (Reduction) OxAdd Oxidative Addition Active->OxAdd Ar-Cl OxAdd->Active R-MgX (Transmetalation) - MgXCl Prod 2-Isopropyl Pyrimidine OxAdd->Prod Reductive Elimination

Figure 2: Simplified catalytic cycle for Iron-catalyzed cross-coupling (Fürstner Mechanism).

Comparative Data & Troubleshooting

ParameterIron (Fe) CatalysisNickel (Ni) CatalysisAddition-Oxidation
Yield 85-95%70-90%30-50%
Cost Low (Fe salts cheap)ModerateModerate (Oxidant cost)
Toxicity Low (Benign)High (Ni is sensitizer)Low
Key Risk Homocoupling (R-R)IsomerizationDihydropyrimidine
Scale-up ExcellentGoodPoor (Exotherms)
Troubleshooting Guide
  • Problem: Homocoupling of Grignard (2,3-dimethylbutane formation).

    • Cause: Oxidative dimerization.

    • Fix: Ensure strictly anaerobic conditions. Increase TMEDA loading in Protocol A.

  • Problem: Hydrodehalogenation (Product is Pyrimidine, Cl removed).

    • Cause:

      
      -hydride elimination from the alkyl-metal intermediate.
      
    • Fix: Lower the reaction temperature.[2][3] Switch from Ni to Fe catalyst.

  • Problem: Incomplete Conversion.

    • Cause: Wet solvent or degraded Grignard.

    • Fix: Re-titrate Grignard. Dry THF over molecular sieves (3Å) for 24h.

References

  • Fürstner, A., et al. (2002).[4][5] "Iron-Catalyzed Cross-Coupling Reactions."[5][6][7] Journal of the American Chemical Society, 124(46), 13856–13863.[4]

  • Kumada, M., et al. (1972).[3][8] "Cross-Coupling of Grignard Reagents." Journal of the American Chemical Society.[9] (Foundational Reference for Protocol B).

  • Knochel, P., et al. (2002).[1] "Magnesium-Halogen Exchange."[1][2][10] Synthesis. (Context for Grignard handling).

  • Organic Syntheses. (2010). "Titration of Grignard Reagents using 1,10-Phenanthroline." Org.[4][8] Synth. Coll. Vol. 10.

Sources

Strategic Synthesis of 4-(4-fluorophenyl)-6-isopropylpyrimidine: A Core Intermediate for Rosuvastatin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Strategic Overview

Rosuvastatin is a cornerstone in the management of dyslipidemia, and its efficacy is structurally rooted in its dihydroxy heptenoic acid side chain and its N-methyl methanesulfonamido-substituted pyrimidine core. The synthesis of this complex molecule is a significant undertaking, where the efficient construction of the pyrimidine nucleus is a critical determinant of the overall process yield and cost-effectiveness.[1]

This guide focuses on a convergent synthetic strategy, which involves the initial construction of a functionalized pyrimidine ring followed by its elaboration into an advanced intermediate, ready for coupling with the statin side chain. This approach allows for the independent optimization of each fragment's synthesis, maximizing overall efficiency.

The selected pathway culminates in the preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide , a key aldehyde intermediate used in the final stages of many reported Rosuvastatin syntheses.[2][3]

G cluster_0 PART A: Pyrimidine Core Construction cluster_1 PART B: Aromatization & Functionalization cluster_2 PART C: Side-Chain Precursor Synthesis A 4,4-Dimethyl-3-oxopentanoate D Dihydropyrimidinone Intermediate A->D B 4-Fluorobenzaldehyde B->D C S-Methylisothiourea C->D E Methyl 4-(4-fluorophenyl)-6-isopropyl- 2-(methylthio)pyrimidine-5-carboxylate D->E Aromatization F Oxidation to Sulfone (Intermediate F) E->F Oxidation G N-Methylmethanesulfonamide Substitution (Intermediate G) F->G Nucleophilic Substitution H Reduction to Alcohol (Intermediate H) G->H Reduction I Oxidation to Aldehyde (Target Intermediate) H->I Oxidation

Figure 1: Overall synthetic workflow for the target pyrimidine intermediate.

Part A: Synthesis of the Pyrimidine Core

The initial and most critical phase is the construction of the substituted pyrimidine ring. We employ a variation of the Biginelli reaction, a one-pot cyclocondensation that efficiently brings together three components to form a dihydropyrimidinone.

Rationale for Component Selection
  • β-Ketoester (Ethyl 4-methyl-3-oxopentanoate): This component provides the C5 and C6 carbons of the pyrimidine ring, along with the isopropyl group at the C6 position and the ester functionality at C5, which is crucial for later transformations.

  • Aldehyde (4-Fluorobenzaldehyde): This introduces the 4-fluorophenyl group at the C4 position of the ring.

  • Urea Derivative (S-Methylisothiourea sulfate): This serves as the N-C-N backbone of the pyrimidine ring. The use of S-methylisothiourea instead of urea itself directs the regiochemistry and provides a methylthio group at the C2 position, which is an excellent leaving group for subsequent functionalization.

Detailed Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate (Compound E)

This procedure involves a two-step, one-pot process: the initial cyclocondensation to form a dihydropyrimidine intermediate, followed by in-situ aromatization.

Materials & Reagents:

  • Ethyl 4-methyl-3-oxopentanoate

  • 4-Fluorobenzaldehyde

  • S-Methylisothiourea sulfate

  • Potassium Carbonate (K₂CO₃)

  • p-Chloranil or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Methanol (MeOH)

  • Toluene

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methanol (10 volumes relative to the aldehyde).

  • Reagent Addition: Add ethyl 4-methyl-3-oxopentanoate (1.1 eq), 4-fluorobenzaldehyde (1.0 eq), S-methylisothiourea sulfate (1.1 eq), and potassium carbonate (2.5 eq).

  • Cyclocondensation: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the benzaldehyde.

  • Aromatization: After cooling slightly, switch the solvent to toluene. Add p-chloranil (1.2 eq) portion-wise to the reaction mixture.[3] The choice of an oxidant like p-chloranil is crucial for driving the reaction to the fully aromatic pyrimidine, which is thermodynamically more stable.

  • Reaction Drive: Heat the mixture to 65-70°C and stir for an additional 4-5 hours.[3] Monitor for the formation of the aromatized product.

  • Work-up: Cool the reaction to room temperature and filter to remove inorganic salts. The filtrate contains the product.

  • Purification: Wash the organic filtrate sequentially with 2% aqueous NaOH solution and then water to remove the hydroquinone byproduct from the oxidant.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from isopropanol to yield compound E as a solid.

Part B: Functionalization at the C2 Position

With the core pyrimidine structure established, the next phase focuses on installing the N-methylmethanesulfonamido group at the C2 position. This is a key pharmacophore in Rosuvastatin.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) E Intermediate E (-SMe group) F Intermediate F (-SO₂Me group) E->F G Intermediate G (-N(Me)SO₂Me group) F->G G_reagent N-Methylmethanesulfonamide + NaH (Base)

Figure 2: Mechanism for functionalizing the C2 position.

Rationale: Oxidation and Nucleophilic Substitution

The methylthio (-SMe) group from the previous step is a poor leaving group. To facilitate its displacement, it is first oxidized to a methylsulfonyl (-SO₂Me) group. The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, which highly activates the C2 position for nucleophilic aromatic substitution (SNAr).

Detailed Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate (Compound G)

Materials & Reagents:

  • Compound E (from Part A)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • N-Methylmethanesulfonamide

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Oxidation to Sulfone (Intermediate F):

    • Dissolve Compound E in DCM (10 volumes).

    • Cool the solution to 0-5°C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the internal temperature below 10°C. The use of a slight excess of oxidant ensures complete conversion.

    • Stir at 0-5°C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

    • Wash the reaction mixture with aqueous sodium bicarbonate and sodium metabisulfite solutions to quench excess oxidant and remove acidic byproducts.

    • Dry the organic layer and concentrate to obtain the crude sulfone F , which is often used directly in the next step.

  • Nucleophilic Substitution (Formation of G):

    • CAUTION: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).

    • In a separate, dry flask under an inert atmosphere, add dry DMF (5 volumes).

    • Add N-methylmethanesulfonamide (2.2 eq).

    • Carefully add NaH (2.1 eq) portion-wise at room temperature. Stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.[4]

    • Add a solution of the sulfone intermediate F in dry DMF (5 volumes) to the anion solution.

    • Heat the reaction to 60-70°C and stir for 2-4 hours.[4]

    • Cool to room temperature and carefully quench the reaction by pouring it onto crushed ice/water.

    • The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield compound G .

Part C: Final Elaboration to the Aldehyde

The final steps involve the selective reduction of the ester at C5 to a primary alcohol, followed by its oxidation to the target aldehyde.

Rationale: Selective Reduction and Oxidation
  • Reduction: The ester must be reduced to an alcohol to enable its subsequent oxidation to the aldehyde. A powerful reducing agent is required, but one that doesn't affect the other functional groups. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice as it is highly effective for ester-to-alcohol reduction at low temperatures.[5][6]

  • Oxidation: The primary alcohol must be oxidized to the aldehyde without over-oxidation to a carboxylic acid. Mild oxidation conditions are required. An efficient method involves aerobic oxidation catalyzed by a cobalt/TEMPO system, which is selective and operates under mild conditions.[7]

Detailed Protocol: Synthesis of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (Compound I)

Materials & Reagents:

  • Compound G (from Part B)

  • Diisobutylaluminium hydride (DIBAL-H, solution in toluene)

  • Toluene, Tetrahydrofuran (THF)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂)

  • Dimethylglyoxime

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Acetonitrile

Protocol:

  • Reduction to Alcohol (Intermediate H):

    • Dissolve Compound G in dry toluene under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (2.5 eq) dropwise, keeping the temperature below -70°C.

    • Stir at -78°C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water and aqueous HCl.

    • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the alcohol intermediate H (N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide).[5][8]

  • Oxidation to Aldehyde (Target Intermediate I):

    • In a flask open to the air (or under an O₂ balloon), dissolve the alcohol H in acetonitrile.

    • Add the catalytic components: Co(NO₃)₂ (0.05 eq), dimethylglyoxime (0.1 eq), and TEMPO (0.1 eq).[7]

    • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final target aldehyde I .[9]

Summary of Key Parameters

StepStarting MaterialKey ReagentsProductTypical Yield
A/B 4-Fluorobenzaldehyde, etc.K₂CO₃, p-ChloranilE: Pyrimidine Carboxylate65-75%
B E: Pyrimidine Carboxylatem-CPBA, NaH, N-MethylmethanesulfonamideG: Sulfonamide Ester85-95%
C.1 G: Sulfonamide EsterDIBAL-HH: Pyrimidine Alcohol80-90%
C.2 H: Pyrimidine AlcoholCo(NO₃)₂, TEMPO, AirI: Target Aldehyde70-80%

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented pathway for the preparation of a key 4-(4-fluorophenyl)-6-isopropylpyrimidine intermediate essential for the synthesis of Rosuvastatin. By understanding the rationale behind the choice of reagents and reaction conditions at each stage—from the initial Biginelli condensation to the final selective oxidation—researchers can confidently reproduce and scale this process. The use of robust and well-characterized reactions ensures high yields and purity, facilitating the efficient production of this critical pharmaceutical building block.

References

  • Guan, Y., Zhou, G., & Yang, W. (2014). An efficient approach to the key intermediate of rosuvastatin. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide. EP1893585A1.
  • Google Patents. (n.d.). Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. US20120022091A1.
  • Quick Company. (n.d.). Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl) 5 Formyl 6 Isopropyl Pyrimidin 2 Yl] N Methylmethanesulfonamide. [Link]

  • WJPMR. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of N-(4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. [Link]

  • Chaudhari, et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research. [Link]

  • He, W., et al. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Improvement in synthesis method of pyrimidine methyl alcohol: An important intermediate of rosuvastatin calcium. [Link]

  • Pure Synth. (n.d.). 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidinecarboxaldehyde 98.0%(HPLC). [Link]

  • Google Patents. (n.d.). Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide. CN104817505A.
  • PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

Sources

Troubleshooting & Optimization

Separating 4-isopropyl and 2-isopropyl pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of separating 2-isopropyl and 4-isopropyl pyrimidine regioisomers.

Topic: Separation & Purification of 2-isopropylpyrimidine vs. 4-isopropylpyrimidine Ticket ID: PYR-ISO-SEP-001 Status: Active Guide

Diagnostic Hub: Identification & Confirmation

Before attempting separation, you must definitively identify which isomer is which. These regioisomers have identical masses (MW 122.17) and very similar polarities, rendering standard LC-MS retention times unreliable without a reference standard.

The Gold Standard:


H NMR Spectroscopy 
The symmetry of the pyrimidine ring is the key differentiator.
Feature2-Isopropylpyrimidine 4-Isopropylpyrimidine
Symmetry Symmetrical (Plane of symmetry through C2-C5)Asymmetrical
Ring Protons 2 Signals 3 Signals
H-2 (Between Ns) Absent (Substituted)Singlet (~9.0–9.2 ppm)
H-4 / H-6 Doublet (Equivalent, ~8.6 ppm)Doublet (H6, ~8.6 ppm)
H-5 Triplet (~7.1 ppm)Doublet (H5, ~7.2 ppm)
Coupling (

)

Hz

Hz

Tech Note: In the 4-isomer, the H-2 proton often appears as a broad singlet or shows very fine long-range coupling (


 Hz), whereas the 2-isomer lacks this downfield signal entirely.
Visual Logic: Identification Flowchart

NMR_Identification start Crude Mixture 1H NMR check_h2 Check >9.0 ppm Region start->check_h2 decision Is there a Singlet at ~9.1 ppm? check_h2->decision yes_singlet 4-Isopropylpyrimidine Present (Asymmetric) decision->yes_singlet Yes no_singlet 2-Isopropylpyrimidine Present (Symmetric) decision->no_singlet No sub_check Check H4/H6 Integration no_singlet->sub_check equiv Integration = 2H (Equivalent) sub_check->equiv Confirms 2-isomer

Figure 1: NMR decision logic for distinguishing pyrimidine regioisomers based on ring symmetry.

Separation Methodologies

Core Challenge: Both isomers are liquids at room temperature with boiling points often within 5–8°C of each other. The 4-isomer is typically more polar and more basic than the 2-isomer due to the electron-donating alkyl group stabilizing the conjugate acid less effectively when sterically hindering the nitrogens (2-position) vs. remote donation (4-position).

Workflow A: Flash Chromatography (Standard)

Best for: <5g scale, moderate difficulty.

Pyrimidines are basic ("sticky") on silica, leading to peak tailing that causes co-elution.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (Start 95:5, Gradient to 60:40).

  • The "Modifier" Trick: You must add 1% Triethylamine (TEA) or 1% NH

    
    OH to the mobile phase. This neutralizes the acidic sites on the silica, sharpening the peaks.
    
  • Elution Order:

    • 2-Isopropylpyrimidine: Elutes first (Less polar, symmetrical).

    • 4-Isopropylpyrimidine: Elutes second (More polar, higher dipole moment).

Workflow B: Silver Nitrate Impregnated Silica (The "Expert" Solution)

Best for: Difficult separations where


.

If standard flash fails, use Ag-Silica. The silver ions (


) form 

-complexes with the pyrimidine ring. The steric bulk of the isopropyl group at the 2-position (between the nitrogens) hinders coordination more than at the 4-position, amplifying the separation factor.

Preparation Protocol:

  • Dissolve

    
     (10% w/w relative to silica) in Acetonitrile.
    
  • Add dry silica gel to the solution.

  • Rotary evaporate until dry (protect from light—it will turn grey/brown).

  • Pack column immediately.

  • Elute: Hexane / Acetate gradient. The 4-isomer (stronger binder) will retain significantly longer.

Workflow C: Fractional Distillation

Best for: >20g scale, crude enrichment.

Due to the close boiling points (estimated: 2-iso


 158°C, 4-iso 

165°C), simple distillation will fail.
  • Requirement: Vigreux column (>20cm) or spinning band distillation.

  • Vacuum: High vacuum (<5 mmHg) is recommended to prevent thermal degradation/polymerization during prolonged heating.

  • Result: Usually yields enriched fractions rather than pure isomers. Use this to reduce the mass load before chromatography.

Troubleshooting & FAQs

Q1: My peaks are tailing badly on the column, causing them to merge.

Diagnosis: This is "chemisorption." The basic nitrogen lone pairs are interacting with the acidic silanols of the silica gel. Fix:

  • Pre-wash the column: Flush with Mobile Phase + 5% Triethylamine (TEA).

  • Mobile Phase Modifier: Run the actual separation with 1% TEA or 0.5% Aqueous Ammonia in the eluent.

  • Switch Phase: If using HPLC, switch to a high-pH stable C18 column (e.g., XBridge) and run at pH 9.5 (Ammonium Bicarbonate buffer). At high pH, pyrimidines are non-ionized and elute as sharp bands.

Q2: I see three spots on TLC, but I only expect two isomers.

Diagnosis: This is common in Minisci reactions (radical alkylation). The "Ghost" Spot:

  • Bis-alkylation: 2,4-diisopropylpyrimidine.

  • Starting Material: Unreacted pyrimidine (very polar, stays at baseline without MeOH).

  • N-Oxide: If the reaction used an oxidant (peroxides/persulfates), you may have formed the N-oxide of the product. Action: Check MS. Bis-alkylated product will be +42 mass units.

Q3: Can I use acid-base extraction to separate them?

Diagnosis: Unlikely to be efficient.[1] Reasoning: While there is a slight pKa difference (4-alkylpyrimidines are generally slightly more basic, pKa ~2.5, than 2-alkylpyrimidines, pKa ~1.8–2.0), the difference is too narrow for a clean "shake-out" separation in a separatory funnel. Alternative: You can try selective precipitation . Some researchers report success forming the Picrate or Oxalate salt. The 4-isomer often crystallizes more readily as a salt due to better accessibility of the nitrogen.

Q4: The 2-isomer is co-eluting with my starting material.

Fix: Change the selectivity mechanism.

  • If using Hexane/EtOAc (dipole-based), switch to Dichloromethane/Methanol (H-bond/polarizability based).

  • Pyrimidines are soluble in DCM; this often moves the "blob" away from non-polar byproducts.

Visualizing the Separation Strategy

Separation_Strategy input Crude Mixture (2-iso + 4-iso) scale_check Scale? input->scale_check large_scale > 10 grams scale_check->large_scale small_scale < 10 grams scale_check->small_scale distill Fractional Distillation (Enrichment only) large_scale->distill tlc_check Check TLC Delta Rf small_scale->tlc_check distill->tlc_check Enriched fractions good_sep Rf Delta > 0.15 tlc_check->good_sep bad_sep Rf Delta < 0.10 tlc_check->bad_sep flash Flash Column Silica + 1% TEA (Hex/EtOAc) good_sep->flash ag_silica Ag-Impregnated Silica (Pi-complexation) bad_sep->ag_silica

Figure 2: Strategic decision tree for selecting the optimal purification method based on scale and separation difficulty.

References

  • Minisci Reaction & Regioselectivity

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. 2021, 143, 11927-11933.
  • Silver Nitrate Chromatography

    • Silver ion chromatography enables the separation of 2-methylalkylresorcinols. J. Sep. Sci. 2023, 46, e2300243.[2] (Demonstrates steric/electronic separation principles).

    • [2]

  • NMR Interpretation of Pyrimidines

    • PubChem Compound Summary for 4-Methylpyrimidine (Analogous NMR d
  • pKa and Basicity Trends

    • Bordwell pKa Table (Acidity in DMSO/W

Sources

Technical Support Center: Optimizing Minisci Alkylation for Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Yield Optimization & Troubleshooting for Radical C-H Functionalization of Pyrimidines Audience: Medicinal Chemists, Process Chemists

Diagnostic Framework: The Mechanics of Failure

Minisci alkylation on pyrimidines is theoretically attractive but operationally temperamental. The reaction relies on a delicate balance: the heterocycle must be electron-deficient enough (protonated) to accept a nucleophilic radical, but not so acidic that the radical source decomposes or the product over-reacts.

The Core Mechanism (Visualized)

The following diagram illustrates the modern "Baran Diversinate" (Zinc Sulfinate) pathway, which offers higher fidelity than classical Ag/Persulfate methods.

Minisci_Mechanism Substrate Pyrimidine (Substrate) Protonated Protonated Pyrimidine (+) Substrate->Protonated + H+ Acid TFA/Acid (Activation) Acid->Protonated Transition Radical σ-Complex Protonated->Transition Nucleophilic Attack Precursor Zn-Sulfinate (R-SO2-Zn) Radical Alkyl Radical (R•) Precursor->Radical Oxidative Desulfination Oxidant TBHP (Oxidant) Oxidant->Radical Radical->Transition Product Alkylated Pyrimidine Transition->Product -H+ / -e- (Rearomatization)

Figure 1: Mechanistic flow of Zinc Sulfinate-mediated Minisci alkylation. Note the convergence of the activated heterocycle and the generated radical.

Critical Parameter Optimization

Before troubleshooting specific failures, ensure your baseline conditions are tuned for pyrimidines, which are less reactive than pyridines or quinolines.

A. The Solvent System: The "Magic" Ratio

Solubility is the silent killer in Minisci reactions. The radical must encounter the protonated heterocycle before it quenches.

  • Recommendation: DMSO/H2O (3:1 to 5:1) .

  • Why: Water is essential for the solubility of oxidant salts (Persulfate) or proton transfer, while DMSO solubilizes the organic substrate and stabilizes the radical species better than biphasic DCM/H2O systems.

B. Acidification (The Activation Energy)

Pyrimidines have two nitrogens, reducing the basicity of each lone pair compared to pyridine.

  • Protocol: Use Trifluoroacetic Acid (TFA) (1.0 - 2.0 equiv).

  • Why: You must ensure the pyrimidine is protonated to lower the LUMO energy, making it receptive to nucleophilic radical attack. Without acid, the reaction will stall.

C. Oxidant Selection
Oxidant SystemProsConsBest For
(NH₄)₂S₂O₈ / AgNO₃ Cheap, scalable, well-known.Harsh, low functional group tolerance, often requires heating.Simple alkyl groups (Me, Et, iPr).
TBHP (tert-Butyl hydroperoxide) Mild, compatible with Zn-Sulfinates.Slower reaction rate.Complex drug-like scaffolds.[1][2]
Photoredox (Ir/Ru + Blue LED) Extremely mild, high tolerance.Expensive catalysts, requires light setup.Late-stage functionalization (LSF).[3][4][5][6]

Troubleshooting & FAQs

Direct answers to common experimental failures.

Q1: I am seeing <10% conversion. The starting material is intact.

Diagnosis: The radical is quenching before it hits the substrate, or the substrate is not activated. Corrective Actions:

  • Check pH: Add 1-2 equiv of TFA. If the pyrimidine isn't protonated, it won't react.

  • Concentration: Minisci reactions follow second-order kinetics. Increase concentration to 0.3M - 0.5M . Dilute reactions favor radical-radical quenching (dimerization) over addition.

  • Reagent Stoichiometry: Radicals are short-lived. Use 3-5 equivalents of the radical precursor (acid/sulfinate) and oxidant. Add them portion-wise (e.g., over 1 hour) to keep a steady state of radicals.

Q2: I am getting a mixture of mono-, di-, and tri-alkylated products (Polyalkylation).

Diagnosis: The product is more reactive than the starting material. Alkyl groups are electron-donating, making the product more basic (easier to protonate) and more electron-rich (but still deficient enough to react) than the starting material. Corrective Actions:

  • Stop Early: Monitor via LCMS and quench at 60-70% conversion.

  • Biphasic Switch: Use a DCM/Water system. As the product forms, it becomes more lipophilic and extracts into the DCM layer, protecting it from further reaction in the aqueous radical-generating phase.

  • Protonation Control: Carefully titrate the acid. If you use just enough acid to protonate the starting material (based on pKa differences), you may reduce activation of the product.

Q3: The reaction turns black/tarry, and no product is found.

Diagnosis: Oxidative decomposition of the substrate or polymerization. Corrective Actions:

  • Switch Oxidant: Move from Persulfate (harsh) to TBHP/Zn-Sulfinate (Baran conditions) or Photoredox.

  • Temperature: If using thermal initiation, lower the temperature from 80°C to 40-50°C.

  • Degassing: While Minisci is often "open-flask," oxygen can sometimes intercept radicals or promote degradation. Try sparging with Argon.

Q4: I need to alkylate at C4, but I'm getting C2 (or vice versa).

Diagnosis: Regioselectivity is governed by electronics (radical attacks the most positive carbon) and sterics.

  • C4/C6 Preference: Generally preferred electronically in protonated pyrimidines.

  • C2 Preference: Often observed if C4/C6 are blocked or if the radical is nucleophilic but small (like Methyl). Corrective Actions:

  • Blocking Groups: If C4 is desired but C2 is reacting, block C2 with a halogen (Cl) that can be removed later.

  • Radical Sterics: Bulky radicals (t-Butyl, Adamantyl) will almost exclusively go to the less hindered position (usually C4/C6 away from substituents).

Standard Operating Procedures (SOPs)

Protocol A: Modern Zinc Sulfinate Method (Recommended)

Best for: Complex substrates, mild conditions, high functional group tolerance.

  • Setup: To a vial equipped with a stir bar, add Pyrimidine Substrate (1.0 equiv) and Zinc Sulfinate Reagent (3.0 equiv).

  • Solvent: Add DMSO:H2O (2.5:1) to reach a concentration of 0.2M.

  • Activation: Add TFA (1.0 equiv). Note: If substrate is a salt, omit TFA.

  • Initiation: Cool to 0°C. Add TBHP (70% aq. solution, 3.0 - 5.0 equiv) dropwise with vigorous stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

  • Workup: Dilute with saturated NaHCO₃ (to neutralize TFA). Extract with EtOAc or DCM (x3). Wash organics with brine (critical to remove DMSO). Dry over Na₂SO₄ and concentrate.

Protocol B: Classical Thermal Method (Ag/Persulfate)

Best for: Simple substrates, methyl/ethyl/isopropyl groups, scale-up.

  • Setup: Dissolve Pyrimidine (1.0 equiv) in DCM:H2O (1:1) (0.3M).

  • Catalyst: Add AgNO₃ (0.2 equiv) and TFA (2.0 equiv).

  • Reagent Prep: In a separate syringe, dissolve Carboxylic Acid (3.0 equiv) in minimal water/solvent. In another syringe, dissolve (NH₄)₂S₂O₈ (3.0 equiv) in water.

  • Addition: Heat reaction mixture to 40-50°C. Simultaneously add the Acid solution and Persulfate solution dropwise over 30-60 minutes.

  • Workup: Basify with NH₄OH (to remove Ag salts) or NaHCO₃. Extract with DCM.[7]

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Low Yield / Failure Check_SM Is Starting Material (SM) Consumed? Problem->Check_SM Yes_SM Yes, SM Consumed Check_SM->Yes_SM No_SM No, SM Intact Check_SM->No_SM Poly Multiple Spots? (Polyalkylation) Yes_SM->Poly Decomp Black Tar / Baseline? Yes_SM->Decomp Active Is Heterocycle Protonated? No_SM->Active Soln_Poly Fix: Stop at 60% conv. Use Biphasic Solvent Poly->Soln_Poly Soln_Decomp Fix: Lower Temp Switch to Zn-Sulfinate Decomp->Soln_Decomp Soln_Acid Fix: Add TFA Check pKa Active->Soln_Acid No Soln_Conc Fix: Increase Conc. Add Reagents Portionwise Active->Soln_Conc Yes

Figure 2: Decision matrix for diagnosing Minisci reaction failures.

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline bases. Tetrahedron.

  • Duncton, M. A. J. (2011).[8][9] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5][8] Med. Chem. Commun.

  • Brückl, T., Baxter, R. D., Ishihara, Y., & Baran, P. S. (2012). Innate and Guided C-H Functionalization Logic. Accounts of Chemical Research.[1][10]

  • Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[2][4][6] Angewandte Chemie International Edition.[5]

Sources

Technical Support Center: Purification of 2-Chloro-4-Isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Downstream Processing & Purity Optimization of 2-Chloro-4-Isopropylpyrimidine (CIP) Document ID: CIP-PUR-001 Version: 2.4 (Current)

Dashboard: Quick Status Check

Issue Symptom Primary Solution Module
Regioisomer Contamination NMR shows doublet splitting pattern overlap; GC shows "shoulder" peak.High-Efficiency Vacuum Distillation / Flash Chromatography[Module 1]
Hydrolysis (Reversion) Product turns acidic; appearance of white precip (Hydroxy-pyrimidine).pH-Controlled Wash & Anhydrous Storage[Module 2]
Starting Material (2,4-DCP) Presence of low-boiling fraction; rapid eluting peak in HPLC.Fractional Distillation[Module 3]
Color/Tar Formation Dark yellow/brown oil; baseline noise in UV-Vis.Activated Carbon / Silica Plug Filtration[Module 4]

Introduction: The Stability & Selectivity Paradox

Purifying 2-chloro-4-isopropylpyrimidine (CIP) presents a unique challenge due to the "labile" nature of the C-Cl bond at the 2-position and the steric influence of the isopropyl group. Whether synthesized via the chlorination of 2-hydroxy-4-isopropylpyrimidine (using


) or the selective alkylation of 2,4-dichloropyrimidine (2,4-DCP), the resulting crude mixture often contains a "critical pair" of impurities that standard workups fail to remove.

This guide addresses the three pillars of CIP purity: Regio-control, Hydrolytic Stability, and De-colorization.

Module 1: The Regioisomer Challenge (Separation)

The Problem

In nucleophilic substitution routes (e.g., Grignard addition to 2,4-DCP), the 4-position is kinetically favored, but 5–15% of the 4-chloro-2-isopropylpyrimidine isomer is often formed. These isomers have nearly identical polarities, making standard extraction useless.

Diagnostic
  • 1H NMR: Look for the aromatic proton signals. The 2-Cl-4-iPr isomer typically shows pyrimidine ring protons with a specific coupling constant (

    
    ). The 4-Cl-2-iPr isomer will show a slight chemical shift difference (
    
    
    
    ppm).
  • GC-MS: The isomers often co-elute on standard non-polar columns (e.g., DB-5). Use a polar column (e.g., DB-Wax) for better resolution.

Protocol: High-Efficiency Vacuum Distillation

Since the boiling points differ slightly (steric bulk of isopropyl at C4 vs C2 affects volatility), fractional distillation is the most scalable method.

Step-by-Step:

  • Equipment: Use a Vigreux column (at least 20cm) or a spinning band distillation system for high purity.

  • Vacuum: Establish a stable vacuum of < 5 mmHg .

  • Fractions:

    • Foreshot: Unreacted 2,4-DCP (approx. 60-70°C @ 5mmHg).

    • Main Fraction (CIP): Collect at ~95-105°C @ 5mmHg (Temperature is indicative; rely on vapor temp stability).

    • Tail: The 4-chloro-2-isopropyl isomer often has a slightly higher boiling point due to symmetry/packing, though this depends on specific column interaction. Note: If the regioisomer is lower boiling in your specific setup, discard the early main fraction.

Alternative: Flash Chromatography (Small Scale)

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5). The non-polar nature of the chloropyrimidine requires very low polarity eluent to separate isomers.

  • Loading: <1% w/w of silica.

Module 2: Hydrolysis Prevention (The "White Solid" Issue)

The Problem

The C-Cl bond at position 2 is susceptible to Nucleophilic Aromatic Substitution (


) by water, converting your product back to 2-hydroxy-4-isopropylpyrimidine  (a solid tautomerizing to the pyrimidone form). This is accelerated by acidic conditions and heat.[1]
Protocol: The "Cold-Base" Wash

Unlike standard organic workups, you must avoid prolonged exposure to strong acids.

  • Quenching (If coming from

    
    ): 
    
    • Pour reaction mixture onto crushed ice/water with vigorous stirring.

    • Critical: Maintain temperature < 10°C . The hydrolysis rate increases exponentially with temperature.

  • Neutralization:

    • Immediately neutralize the aqueous phase with 20% NaOH or Sat.

      
        to pH 7-8.
      
    • Why? Acidic pH protonates the ring nitrogens, activating the C-Cl bond for hydrolysis.

  • Extraction:

    • Extract with Dichloromethane (DCM) or Toluene.

    • The Caustic Wash: Wash the organic layer once with cold 0.5N NaOH.

    • Mechanism:[1][2][3][4][5] The impurity (2-hydroxy-4-isopropylpyrimidine) is phenolic (

      
      ). NaOH deprotonates it, making it water-soluble and moving it to the aqueous layer. The target CIP remains in the organic layer.
      
  • Drying:

    • Dry over Anhydrous

      
       (Sodium Sulfate).[5][6] Avoid 
      
      
      
      if the product is sensitive to Lewis acids (rare for this molecule, but safe practice).

Module 3: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision points for purifying CIP based on the impurity profile.

CIP_Purification Start Crude Reaction Mixture (CIP + Side Products) Quench Ice Quench & Extraction (DCM/Toluene) Start->Quench AcidCheck Check pH Quench->AcidCheck CausticWash Cold 0.5N NaOH Wash (Removes Hydroxy-Impurity) AcidCheck->CausticWash pH < 7 Drying Dry (Na2SO4) & Concentrate AcidCheck->Drying pH Neutral CausticWash->Drying Analysis Analyze Purity (GC/NMR) Drying->Analysis Distill Vacuum Distillation (<5 mmHg) Analysis->Distill Major Impurity: 2,4-DCP (>5% Volatiles) Column Flash Chromatography (Hex:EtOAc 95:5) Analysis->Column Major Impurity: Regioisomer (Close Boiling Point) Final Pure 2-Chloro-4-Isopropylpyrimidine Distill->Final Column->Final

Figure 1: Decision logic for the purification of 2-chloro-4-isopropylpyrimidine, prioritizing hydrolysis removal and isomer separation.

Module 4: Quantitative Data & Specifications

Physical Properties & Separation Parameters
PropertyTarget: 2-Chloro-4-iPrImpurity A: 2,4-DCPImpurity B: 2-Hydroxy-4-iPr
Boiling Point ~105-110°C (12 mmHg)*101°C (22 mmHg)N/A (Solid, mp >150°C)
Solubility (Water) InsolubleSlightly SolubleSoluble (pH > 9)
Solubility (Hexane) HighHighLow
pKa ~0.5 (Base)~0 (Base)~9.0 (Acidic OH)

*Note: Boiling points are estimated based on structural analogues (e.g., 2-chloro-4-methylpyrimidine) and standard pressure nomographs.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/brown upon storage?

  • A: This indicates auto-catalytic decomposition. Trace HCl (formed from hydrolysis) catalyzes further degradation and polymerization.

  • Fix: Store the purified oil over a few pellets of activated molecular sieves (3Å) or stabilize with <1% triethylamine if compatible with the next step. Store at 4°C under Argon.

Q2: I cannot separate the regioisomer by distillation. What now?

  • A: If the boiling point difference is insufficient for your column, consider Chemical Derivatization .

  • Technique: The 4-chloro position is generally more reactive towards nucleophiles than the 2-chloro position (unless sterically blocked). However, since you want to keep the 2-chloro, this is risky.

  • Better approach: Use Reverse Phase HPLC (C18) . The hydrophobic difference between the symmetrical 4-iPr and 2-iPr isomers is often resolved better on C18 using an Acetonitrile/Water gradient than on normal phase silica.

Q3: Can I use crystallization?

  • A: CIP is often a low-melting solid or oil. Crystallization is difficult unless you have high purity (>95%) to start. If it is an oil, try trituration with cold pentane at -20°C to precipitate the more polar impurities (like the hydroxy compound) while keeping CIP in solution.

References

  • Synthesis of Chloropyrimidines: Organic Syntheses, Coll. Vol. 4, p. 336 (1963); Vol. 35, p. 34 (1955). (General procedure for chlorination of hydroxypyrimidines). Link

  • Boiling Point Data: Thermo Scientific Chemicals, 2-Chloro-4-methylpyrimidine properties (Analogous structure data). Link

  • Grignard Addition to Pyrimidines:Journal of Heterocyclic Chemistry, "Regioselective alkylation of halopyrimidines." (General mechanistic reference for 4-position preference).
  • Safety & Handling: PubChem Compound Summary, 2-chloro-4-isopropylpyrimidine. Link

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-chloro-4-isopropylpyrimidine before handling.

Sources

Technical Support Center: Precision Alkylation of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Preventing Over-Alkylation & Regioselectivity Issues in Pyrimidine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ambident" Challenge

Welcome to the Pyrimidine Functionalization Support Center. If you are reading this, you are likely facing the classic "ambident nucleophile" problem. Pyrimidines (uracil, thymine, cytosine) possess multiple nucleophilic sites: the N1 and N3 ring nitrogens, and the exocyclic oxygens (C2/C4 carbonyls).

"Over-alkylation" in this context rarely refers to simple stoichiometry errors; it refers to loss of chemoselectivity . The most common failures are:

  • Regiochemical Scrambling: Obtaining a mixture of N1-alkyl, N3-alkyl, and O-alkyl products.

  • Poly-alkylation: Di-alkylation (N1 and N3) when a mono-substituted scaffold is required.

This guide provides self-validating protocols to force the reaction down a single mechanistic pathway.

Module 1: Diagnostic Triage

Before altering your conditions, use this decision matrix to identify the specific failure mode.

Pyrimidine_Triage Start Start: Analyze Crude Mixture (LCMS/NMR) Issue_Type Identify Major Impurity Start->Issue_Type O_Alkyl O-Alkylated Product Present Issue_Type->O_Alkyl Ether linkage observed Di_Alkyl N1,N3-Dialkylated Product Issue_Type->Di_Alkyl Mass = M + 2*Alkyl Wrong_N Wrong N-Isomer (e.g., N3 instead of N1) Issue_Type->Wrong_N Regioisomer mixture Soln_HardSoft Solution: Adjust HSAB Parameters (Switch to Soft Electrophile/Solvent) O_Alkyl->Soln_HardSoft O-alkylation is kinetically favored by hard electrophiles Soln_Silyl Solution: Vorbrüggen Protocol (Silyl Activation) O_Alkyl->Soln_Silyl Thermodynamic control required Soln_Protect Solution: Steric Blockade or Stoichiometry Control Di_Alkyl->Soln_Protect N3 is accessible Wrong_N->Soln_Silyl Direct N1 targeting

Figure 1: Diagnostic workflow for identifying the root cause of alkylation failure.

Module 2: Troubleshooting & FAQs
Q1: I am seeing significant O-alkylation alongside my N-alkylated product. Why?

Root Cause: You are likely operating under conditions that favor the "hard" nucleophile (Oxygen) over the "soft" nucleophile (Nitrogen), or you are using a base that promotes O-alkylation via coordination. The Science: Pyrimidine amide/imide tautomers present an ambident system.

  • Hard/Soft Acid-Base (HSAB) Theory: The oxygen atom is a "hard" base; the nitrogen is "softer."

  • Counter-ion Effect: Small, hard cations (Li+, Na+) coordinate tightly to the oxygen, sometimes shielding it, but often increasing the electron density at the oxygen in the transition state. Large, soft cations (Cs+) dissociate more, leaving the "naked" anion which can favor O-alkylation due to charge density localization on oxygen [1].

Corrective Action:

  • Switch Solvents: Move from polar aprotic solvents like DMF (which solvates cations well, leaving naked anions) to solvents that support specific hydrogen bonding or less polarity if solubility permits.

  • Change the Leaving Group: Use "softer" leaving groups (Iodides, Triflates) to favor N-attack.

  • Protocol Switch: If O-alkylation persists, switch to the Mitsunobu reaction (Protocol B), which activates the alcohol (electrophile) rather than the base, generally favoring N-alkylation for pKa < 11 [2].

Q2: I need N1-monoalkylation, but I keep getting N1,N3-dialkylation.

Root Cause: The pKa difference between N1 and N3 is often small. Once N1 is alkylated, the molecule may remain nucleophilic enough at N3 to react again, especially if the base is in excess. Corrective Action:

  • Temporary Protection: Use a transient protecting group on N3. For uracil, the N3-benzoyl group is robust.

  • The Silylation Route (Gold Standard): Convert the pyrimidine to a bis-silylated intermediate (using HMDS/BSA). This activates the nitrogens but sterically hinders them. Upon addition of the alkylating agent and a Lewis Acid, the reaction occurs selectively at N1 (the more thermodynamic position) and the silyl groups fall off during workup. This prevents "runaway" alkylation [3].

Module 3: Validated Experimental Protocols
Protocol A: The Silyl-Hilbert-Johnson (Vorbrüggen) Method

Best for: Selective N1-alkylation/glycosylation and preventing O-alkylation.

Mechanism: This method bypasses the generation of a naked anion. Instead, it uses a silylated base (bis-TMS-pyrimidine).[1] The reaction is driven by a Lewis Acid (e.g., TMSOTf, SnCl4) which generates an electrophilic species (e.g., oxocarbenium or carbocation) from the alkylating agent. The silylated nitrogen attacks this electrophile. Crucially, the O-Si bond is strong, preventing O-alkylation [4].

Step-by-Step:

  • Silylation:

    • Suspend Pyrimidine (1.0 equiv) in dry acetonitrile or HMDS (Hexamethyldisilazane).[2][3]

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv).

    • Heat to reflux (80°C) until the solution becomes clear (indicates formation of soluble silylated species).

    • Checkpoint: If not clear after 1 hour, add catalytic TMSCl.

  • Coupling:

    • Cool the silylated mixture to 0°C or RT depending on substrate reactivity.

    • Add the Alkylating Agent (e.g., Acetate-protected sugar, Alkyl halide) (1.1 equiv).

    • Add Lewis Acid catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.

  • Quench:

    • Monitor by TLC/LCMS.

    • Quench with cold saturated NaHCO3 solution. (This cleaves the remaining silyl groups).

    • Extract with DCM.[4]

Vorbruggen_Mech Step1 Pyrimidine (Insoluble) Step2 Bis-TMS-Pyrimidine (Soluble, Activated) Step1->Step2 + BSA/HMDS - NH3 Step3 Sigma-Complex Intermediate Step2->Step3 + R-X / Lewis Acid (Electrophilic Attack) Step4 N1-Alkylated Product Step3->Step4 Desilylation (Workup)

Figure 2: Mechanistic pathway of Silyl-Hilbert-Johnson alkylation ensuring N-selectivity.

Protocol B: Controlled Mono-alkylation via Mitsunobu

Best for: Alkylating with alcohols directly; mild conditions.

Mechanism: The Mitsunobu reaction uses PPh3 and a diazo compound (DEAD/DIAD) to activate an alcohol.[5] The pyrimidine acts as the pronucleophile. Because the reaction proceeds via an SN2 mechanism on the alcohol, and the pyrimidine is never fully deprotonated to a "hard" anion, N-alkylation is highly favored [5].

Step-by-Step:

  • Setup:

    • Dissolve Pyrimidine (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF.

  • Addition:

    • Cool to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 15 minutes. Slow addition is critical to prevent side reactions.

  • Reaction:

    • Stir at RT for 12-24 hours.

  • Workup:

    • Concentrate and purify directly via column chromatography.

    • Note: Removal of Triphenylphosphine oxide (TPPO) can be difficult. Use a non-polar solvent wash if possible.

Module 4: Data & Optimization

Table 1: Influence of Base and Solvent on Regioselectivity (N vs O) Data synthesized from comparative alkylation studies [1, 2].

BaseSolventDominant ProductRisk Factor
NaH DMFMixture (N + O)High O-alkylation due to naked anion exposure.
K2CO3 AcetoneN-alkyl (Major)Moderate O-alkylation if R-X is hard (e.g., Me-I).
Cs2CO3 DMFO-alkyl (Increased)"Cesium Effect" can promote O-alkylation in specific substrates.
HMDS/BSA MeCNN-alkyl (>95%) Silylation blocks Oxygen; Best for selectivity.
DBU/PPh3 THFN-alkyl (Mitsunobu)High selectivity; avoids anion generation.
References
  • BenchChem. (2025).[2][3] A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Retrieved from

  • Ludek, O., et al. (2006). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate. Retrieved from

  • Wikipedia. (n.d.). Synthesis of Nucleosides: The Silyl-Hilbert-Johnson Reaction. Retrieved from

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Doke, D.S., et al. (2020).[1] Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. Indian Academy of Sciences. Retrieved from

Sources

Troubleshooting low yields in 4-isopropylpyrimidine Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Strategies

Executive Summary & Diagnostic Workflow

The Problem: Coupling reactions involving 4-isopropylpyrimidine scaffolds often suffer from low yields due to a "perfect storm" of three factors:

  • Steric Hindrance: The bulky isopropyl group at C4 creates a significant steric wall, particularly for couplings at the adjacent C5 position (ortho-substitution).

  • Electronic Deactivation: The electron-deficient pyrimidine ring facilitates oxidative addition but makes the palladium center electron-poor, slowing down the crucial transmetallation step.

  • Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) can coordinate competitively to the Palladium, displacing ligands and arresting the catalytic cycle (formation of "Palladium Black").

Diagnostic Logic Tree: Before altering your protocol, use this workflow to identify your specific failure mode.

TroubleshootingLogic Start Start: Low Yield Observed Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Q1 Is SM (Pyrimidine-X) consumed? Analyze->Q1 NoRxn Issue: Oxidative Addition Failure Q1->NoRxn No (SM Intact) Q2 Is Protodeboronated Product Present? (Ar-H instead of Ar-Py) Q1->Q2 Yes Sol1 Action: Switch to Bulky/e-Rich Ligand (XPhos, RuPhos) NoRxn->Sol1 Proto Issue: Boronic Acid Instability Q2->Proto Yes (Ar-H found) Homo Issue: Homocoupling or Pd Death Q2->Homo No (Black ppt/Complex mix) Sol2 Action: Use MIDA Boronate or Anhydrous Conditions Proto->Sol2 Sol3 Action: Degas Solvents, Check Base Strength Homo->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Technical Deep Dive: The Mechanics of Failure

A. The "Isopropyl Wall" (Steric Clash)

If you are coupling at the C5 position , the isopropyl group at C4 exerts massive steric pressure. Standard ligands (PPh3, dppf) cannot open up enough space around the Palladium center to allow the incoming boronic acid to approach for transmetallation.

  • Consequence: The catalytic cycle stalls after oxidative addition. The Pd(II) species sits idle and eventually decomposes to Pd(0) aggregates (precipitate).

B. The "Hungry Nitrogen" Effect (Catalyst Poisoning)

Pyrimidines are excellent ligands themselves. If your phosphine ligand is labile (falls off easily), the pyrimidine nitrogen will bind to the Pd.

  • Consequence: This forms a stable, non-catalytic [Pd(Pyrimidine)2Cl2] complex. This is often seen as a sudden cessation of reaction progress despite heating.

C. Protodeboronation (The Silent Killer)

If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridine boronic acid), it is prone to hydrolysis (protodeboronation) under basic aqueous conditions.

  • Mechanism: The base attacks the Boron, forming a boronate "ate" complex. If transmetallation is slow (due to the Isopropyl Wall), this "ate" complex has time to hydrolyze, releasing the aryl group as a neutral molecule (Ar-H) and killing the yield.

Optimization Guide: The Three Pillars

To fix this, we must engineer a system that is fast (to beat hydrolysis) and robust (to resist poisoning).

Pillar 1: The Engine (Catalyst & Ligand)

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition).

LigandBest For...[1][2][3][4]Why?
XPhos General Purpose Excellent balance of sterics and electronics. Usually the first choice for hindered pyrimidines.
RuPhos Electron-Poor Partners extremely electron-rich; prevents Pd poisoning by the pyrimidine nitrogens.
SPhos High Stability Very resistant to oxidation; good if your "Schlenk technique" is imperfect.
Pd-PEPPSI-IPr Extreme Sterics An NHC (Carbene) ligand system.[5] The "nuclear option" for tetra-ortho-substituted couplings.
Pillar 2: The Fuel (Boron Source)

Stop using simple Boronic Acids if you see protodeboronation.

  • Switch to: Pinacol Esters (BPin) or Potassium Trifluoroborates (BF3K) .

  • Why? These release the active boronic acid species slowly (in situ hydrolysis), keeping the concentration low enough to favor coupling over decomposition [1].

Pillar 3: The Environment (Base & Solvent)[4][6]
  • Base: Avoid strong bases like NaOH or KOtBu if possible. Use K3PO4 (Potassium Phosphate Tribasic). It buffers the pH and is gentle on sensitive heterocycles.

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is necessary to solubilize the inorganic base and activate the boron, but too much promotes hydrolysis.

The "Gold Standard" Protocol

Application: Coupling a 5-bromo-4-isopropylpyrimidine with a heteroaryl boronic acid.

Reagents:

  • Substrate: 5-Bromo-4-isopropylpyrimidine (1.0 equiv)

  • Boron Source: Aryl-BPin ester (1.2 - 1.5 equiv)

  • Pre-Catalyst: XPhos Pd G3 or G4 (2-4 mol%)

    • Note: Using the pre-formed G3/G4 precatalyst is superior to mixing Pd(OAc)2 + Ligand manually.

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) + Water (degassed) [Ratio 4:1]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial/flask and equip with a stir bar. Cool under Argon/Nitrogen.

  • Solids: Add the Pyrimidine halide, Boronate ester, XPhos Pd G3 , and K3PO4 solids to the vial.

  • Purge: Cap the vial (septum) and evacuate/backfill with Argon 3 times. Oxygen is the enemy of this electron-rich catalyst.

  • Solvents: Add the degassed Dioxane and Water via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

  • Reaction: Heat to 80°C - 100°C .

    • Tip: Do not overshoot 100°C initially. Higher temps accelerate protodeboronation faster than they accelerate coupling.

  • Monitoring: Check LCMS at 1 hour.

    • If stalled: Add more catalyst (in solution) via syringe.

    • If Ar-H (hydrolysis) dominates: Switch to anhydrous conditions (Toluene/K3PO4) with 2 equivalents of water added precisely.

Frequently Asked Questions (FAQs)

Q: I am trying to install the isopropyl group ITSELF (using isopropylboronic acid). It fails completely. A: This is an


 coupling, which is much harder than biaryl coupling. The problem is Beta-Hydride Elimination . The alkyl group on the Palladium isomerizes to an alkene (propene) and falls off.
  • Fix: You must use a ligand that suppresses beta-hydride elimination. RuPhos or CataCXium A are best for this. Alternatively, use Isopropyl Potassium Trifluoroborate (Molander salt) instead of the boronic acid [2].

Q: My reaction turns black immediately. A: "Pd Black" formation means your ligand is not holding onto the Palladium.

  • Fix: Your ligand-to-metal ratio might be off (if mixing manually), or your solvent has too much oxygen. Switch to a pre-formed precatalyst (like XPhos Pd G3) to guarantee a 1:1 active ratio.

Q: Can I use Pd(PPh3)4? It's all I have. A: For a 4-isopropylpyrimidine? Likely no. Triphenylphosphine is too small and not electron-rich enough to overcome the steric barrier of the isopropyl group. You will likely get <10% yield. If you must use it, try refluxing in Toluene/Ethanol/Na2CO3 for 24-48 hours, but expect poor results.

Q: The product and starting material have the same Rf on TLC. A: Common with lipophilic pyrimidines. Do not rely on TLC.[6] Use LCMS or GCMS to monitor conversion.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Contains detailed ligand selection guides applicable to C-C coupling).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[7][8] Journal of the American Chemical Society.

Sources

Solving hydrolysis issues with chloropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solving Hydrolysis Issues with Chloropyrimidine Intermediates

Introduction: The Reactivity-Stability Paradox

Chloropyrimidines are cornerstones of medicinal chemistry, widely used as electrophiles in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Their utility stems from the electron-deficient pyrimidine ring, which activates the carbon-chlorine (C-Cl) bond.

However, this same activation creates a critical vulnerability: Hydrolysis . The electron-withdrawing nitrogen atoms that facilitate the attack of your desired amine or boronic acid also invite attack by water. In the presence of moisture, trace acid, or aqueous bases, chloropyrimidines degrade into hydroxypyrimidines (often tautomerizing to pyrimidones), which are practically dead ends in synthesis.

This guide provides a self-validating system to eliminate hydrolysis, optimize yields, and troubleshoot failures.

Module 1: Storage & Solvent Integrity (The Foundation)

Q: My chloropyrimidine starting material degrades on the shelf. How should I store it? A: Chloropyrimidines are moisture-sensitive. Hydrolysis is autocatalytic: as trace water reacts, it generates HCl, which protonates the ring nitrogens, making the system more electrophilic and accelerating further hydrolysis [1].

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Validation: Check the bottle cap integrity. If the solid has clumped or turned from white/yellow to orange/brown, verify purity via LC-MS before use.

Q: I am using "anhydrous" solvents from a bottle, but my reaction still hydrolyzes. Why? A: "Anhydrous" is a relative term. Hygroscopic solvents like DMF, DMSO, and THF absorb atmospheric moisture rapidly once opened. For chloropyrimidines, even 500 ppm water can be detrimental.

Table 1: Solvent Drying Standards for Chloropyrimidine Chemistry [2]

SolventHygroscopicityRecommended Drying MethodTarget Water Content
THF HighDistill from Na/Benzophenone or Alumina columns< 50 ppm
DMF Very HighStore over activated 4Å Molecular Sieves*< 100 ppm
DMSO Very HighStore over activated 4Å Molecular Sieves< 100 ppm
Dioxane ModerateDistill from Na/Benzophenone< 50 ppm
Ethanol HighDistill from Mg/I2< 200 ppm

*Note: Do not use basic drying agents (CaH2) with DMF for long periods as they catalyze decomposition.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I see the hydroxypyrimidine byproduct in my SNAr reaction. Is it the base or the solvent? A: It is likely a competition issue. In SNAr, the rate of reaction depends on the nucleophilicity of your amine vs. water.

  • Mechanism: Water attacks the electron-deficient carbon (C2 or C4), forming a Meisenheimer complex, followed by chloride elimination.

  • The Fix: If your amine is weak (e.g., anilines), water becomes a competitive nucleophile.

    • Switch Solvent: Move from alcohols (protic) to dry DMF or NMP (aprotic).

    • Base Selection: Avoid hydroxides (NaOH/KOH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (Cs2CO3) in strictly anhydrous conditions.

Q: How does regioselectivity affect hydrolysis risk? A: The position of the chlorine dictates reactivity. C4/C6-chlorines are generally more reactive (and thus more hydrolysis-prone) than C2-chlorines due to the para-like activation from the ring nitrogen [3].

Visualizing the Hydrolysis Pathway The following diagram illustrates the competitive pathway you must suppress.

HydrolysisMechanism SM Chloropyrimidine (Electrophile) Complex_Product Meisenheimer Complex (A) SM->Complex_Product Fast (if dry) Complex_Hydro Meisenheimer Complex (B) SM->Complex_Hydro Slow (unless wet/acidic) Nu Desired Nucleophile (R-NH2) Nu->Complex_Product Water Competitor (H2O / OH-) Water->Complex_Hydro Product Desired Product (Aminopyrimidine) Complex_Product->Product - HCl Byproduct Hydrolysis Impurity (Pyrimidone) Complex_Hydro->Byproduct - HCl

Caption: Figure 1. Competitive pathways in SNAr. Water acts as a rogue nucleophile, diverting the starting material toward the irreversible hydroxypyrimidine byproduct.

Module 3: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling works for aryl chlorides but fails for chloropyrimidines. Why? A: Standard aqueous Suzuki conditions (e.g., Toluene/Water with K2CO3) are often fatal for chloropyrimidines. The basic aqueous phase rapidly hydrolyzes the activated C-Cl bond at elevated temperatures [4].

Q: How do I modify the protocol for moisture-sensitive substrates? A: You must move to "Anhydrous Suzuki" conditions.

  • Base: Switch from aqueous K2CO3 to anhydrous CsF or K3PO4 (finely ground).

  • Solvent: Dry Dioxane or DMF.

  • Protocol:

    • Dry the chloropyrimidine and boronic acid under high vacuum for 1 hour.

    • Use a glovebox or Schlenk line to dispense reagents.

    • If the reaction is sluggish without water, add controlled water (e.g., 2-5 equivalents) rather than a bulk aqueous phase, or use a phase transfer catalyst (18-crown-6).

Module 4: Troubleshooting & Workup

Q: The reaction looked good on TLC, but the product degraded during workup. What happened? A: You likely exposed the intermediate to extreme pH.

  • Acidic Workup: Do not use 1M HCl to wash the organic layer. Protonation of the pyrimidine ring activates it for hydrolysis even at room temperature. Use saturated NH4Cl or pH 5-6 phosphate buffer.

  • Basic Workup: Strong bases (NaOH) can hydrolyze residual starting material or sensitive functional groups. Use saturated NaHCO3.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Yield / Hydrolysis CheckSM 1. Check SM Purity (LC-MS) Start->CheckSM CheckSolvent 2. Check Solvent Water (Karl Fischer / Mol Sieves) CheckSM->CheckSolvent SM Pure Purify Recrystallize/Repurchase Store under Argon CheckSM->Purify SM Degraded CheckBase 3. Check Base System CheckSolvent->CheckBase Solvent Dry (<100ppm) DrySolvent Dry over 4A Sieves or Distill CheckSolvent->DrySolvent Wet CheckTemp 4. Check Temperature CheckBase->CheckTemp Anhydrous Base Used SwitchBase Switch to CsF/Dioxane or Cs2CO3/DMF CheckBase->SwitchBase Aqueous Base Used Optimize Screen Ligands (Buchwald G3/G4) CheckTemp->Optimize Temp < 80C LowerTemp Reduce Temp Use Stronger Catalyst CheckTemp->LowerTemp Temp > 100C

Caption: Figure 2. Step-by-step diagnostic workflow for isolating the cause of hydrolysis in chloropyrimidine reactions.

References

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 4-Isopropylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-isopropylpyrimidine and its regioisomers, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary & Structural Logic

In drug discovery, the pyrimidine core is a privileged scaffold.[1] Introducing an isopropyl group (via Minisci reactions, Suzuki couplings, or nucleophilic substitutions) often yields a mixture of regioisomers.[1][2] Distinguishing 4-isopropylpyrimidine from its 2- and 5- isomers is critical but can be challenging due to overlapping aliphatic signals.[2][3][4]

The definitive identification relies not on the isopropyl group itself, but on the symmetry-derived splitting patterns and chemical shifts of the remaining ring protons .[2][3][4]

  • 4-Isopropylpyrimidine: Asymmetric .[2][3][4] Shows three distinct aromatic signals.

  • 2-Isopropylpyrimidine: Symmetric .[2][3][4] Shows two aromatic signals; the unique proton is upfield (H5).[2]

  • 5-Isopropylpyrimidine: Symmetric .[2][3][4] Shows two aromatic signals; the unique proton is downfield (H2).[2]

Comparative 1H NMR Data (CDCl₃)

The following table summarizes the characteristic chemical shifts (


) and coupling constants (

).[1][2][5][6] Note that while aliphatic shifts vary slightly, the Aromatic Region provides the "fingerprint."[4]
Feature4-Isopropylpyrimidine 2-Isopropylpyrimidine 5-Isopropylpyrimidine
Symmetry

(Asymmetric)

(Symmetric)

(Symmetric)
Aromatic Signals 3 distinct signals 2 signals (2:1 ratio)2 signals (1:2 ratio)
H-2 (

)
~9.1 ppm (d,

Hz)
Absent (Substituted)~9.1 ppm (s)
H-4 / H-6 (

)
H6: ~8.6 ppm (d,

Hz)H4: Substituted
~8.6 ppm (d,

Hz)Equivalent
~8.6 ppm (s or d)Equivalent
H-5 (

)
~7.2 ppm (dd,

Hz)
~7.1 ppm (t,

Hz)
Absent (Substituted)
Isopropyl CH ~3.0 ppm (sept,

Hz)
~3.2 ppm (sept,

Hz)
~2.9 ppm (sept,

Hz)
Isopropyl CH₃ ~1.3 ppm (d,

Hz)
~1.4 ppm (d,

Hz)
~1.3 ppm (d,

Hz)

Technical Insight: The coupling constant


 Hz is characteristic of the pyrimidine ring.[1][2] In the 4-isomer, this appears as a strong doublet for H6 and a doublet-of-doublets for H5.[2][4] In the 2-isomer, it creates the doublet/triplet pattern.[2][3][4]

Detailed Spectral Analysis

A. 4-Isopropylpyrimidine (The Asymmetric Target)

This isomer lacks a plane of symmetry, making every proton magnetically unique.[2][3]

  • Diagnostic Signal: Look for the H5 proton at ~7.2 ppm.[3][4] It will appear as a doublet of doublets (dd) due to strong vicinal coupling to H6 (

    
     Hz) and weak long-range coupling to H2 (
    
    
    
    Hz).[2]
  • H6 Proton: Appears as a doublet at ~8.6 ppm.[2][3][4]

  • H2 Proton: Appears as a singlet (or fine doublet) at ~9.1 ppm.[2][3] The deshielding is due to the two adjacent nitrogen atoms.[2]

B. 2-Isopropylpyrimidine (The "Upfield Unique" Isomer)

This molecule has a


 axis passing through C2 and C5.[2][3]
  • Diagnostic Signal: The unique proton is H5 .[3][4] Because H5 is not adjacent to any nitrogen atoms, it is the most shielded aromatic proton, appearing upfield at ~7.1 ppm .[4]

  • Splitting: H5 appears as a triplet because it couples to the two equivalent protons at H4 and H6.[3][4] Conversely, H4/H6 appear as a doublet .[3][4]

C. 5-Isopropylpyrimidine (The "Downfield Unique" Isomer)

Like the 2-isomer, this is symmetric, but the axis passes through C2 and C5.[1][2][4]

  • Diagnostic Signal: The unique proton is H2 .[3][4] Flanked by two nitrogens, it is highly deshielded, appearing downfield at ~9.1 ppm .[3][4]

  • Splitting: H2 appears as a singlet (or broad singlet).[2][3][4] The H4/H6 protons are equivalent and appear as a singlet or a fine doublet (coupling to H2 is often small,

    
     Hz).[2]
    

Experimental Protocol: Reliable Identification

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Reagents:

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (v/v).[2]

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

Workflow:

  • Sample Prep: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.[2][3]

  • Acquisition:

    • Run a standard 1H NMR (minimum 8 scans).[2]

    • Crucial Step: If signals overlap, run a COSY (Correlation Spectroscopy) experiment.[1][3][4]

      • 4-Isopropyl: Cross-peak between H5 (7.2 ppm) and H6 (8.6 ppm).[2]

      • 2-Isopropyl:[2][3][4][7][8][9][10] Cross-peak between H5 (7.1 ppm) and H4/6 (8.6 ppm).[2]

      • 5-Isopropyl: No strong vicinal (

        
        ) COSY correlations between aromatic protons.[2]
        
  • Analysis: Use the decision tree below to assign the isomer.

Decision Logic Visualization

The following diagram illustrates the logical flow for assigning the regioisomer based on the aromatic region of the 1H NMR spectrum.

G Start Analyze Aromatic Region (7.0 - 9.5 ppm) CountSignals How many distinct aromatic signals? Start->CountSignals ThreeSignals 3 Signals (Asymmetric) CountSignals->ThreeSignals 3 distinct peaks TwoSignals 2 Signals (Symmetric) CountSignals->TwoSignals 2 distinct peaks CheckH5 Check H-5 Coupling Is there a dd at ~7.2 ppm? ThreeSignals->CheckH5 CheckUnique Identify Unique Proton Position TwoSignals->CheckUnique Result4 Isomer: 4-Isopropylpyrimidine (Confirmed by H5-H6 COSY) CheckH5->Result4 Yes UniqueUpfield Unique Proton Upfield (~7.1 ppm, Triplet) CheckUnique->UniqueUpfield H-5 is unique UniqueDownfield Unique Proton Downfield (~9.1 ppm, Singlet) CheckUnique->UniqueDownfield H-2 is unique Result2 Isomer: 2-Isopropylpyrimidine UniqueUpfield->Result2 Result5 Isomer: 5-Isopropylpyrimidine UniqueDownfield->Result5

Caption: Logical decision tree for distinguishing isopropylpyrimidine regioisomers based on aromatic proton count and chemical shift.

References

  • Regioselective Synthesis & NMR: Journal of Organic Chemistry, 2018, 83 , 10933–10940.[1][3][4] (Detailed spectral data for 4-isopropylpyrimidine derivatives). Link[1][2]

  • 2-Isopropylpyrimidine Data: Australian Journal of Chemistry, 1978, 31 , 1391.[1][3][4][9][11] (Syntheses and mass spectra of 2-isopropylpyrimidine derivatives). Link

  • General Pyrimidine NMR: Organic Chemistry Data, "1H NMR Chemical Shifts of Heterocycles". (Standard reference for pyrimidine ring currents). Link

  • 5-Substituted Pyrimidines: PMC, "5-Substituted 2-amino-4,6-dihydroxypyrimidines...".[2][3][4] (Provides comparative data for 5-isopropyl substitution patterns). Link

Sources

Publish Comparison Guide: LC-MS Identification of 4-Isopropylpyrimidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of identifying 4-isopropylpyrimidine impurities, designed for researchers and analytical scientists in pharmaceutical development.

Strategic Overview: The Purity Imperative

4-Isopropylpyrimidine is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., diazinon analogs) and pharmaceutical kinase inhibitors. Its structural integrity is paramount; however, the synthesis of alkyl-pyrimidines is prone to regioisomerism and oxidative degradation.

The primary analytical challenge is distinguishing the target 4-isopropylpyrimidine from its regioisomer 2-isopropylpyrimidine and process-related byproducts like 4-ethylpyrimidine or N-oxides . While traditional techniques like GC-MS offer resolution for volatile components, they often fail to detect thermally labile N-oxide degradants or polar synthetic intermediates.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for comprehensive impurity profiling, offering a 10-100x sensitivity advantage over NMR and broader analyte coverage than GC-FID.

Technology Comparison: LC-MS vs. Alternatives

The following table objectively compares LC-MS against common alternatives for this specific application.

FeatureLC-MS (Recommended) GC-MS H-NMR
Primary Utility Trace impurity ID & QuantificationVolatile organic impuritiesStructural elucidation (mg scale)
Sensitivity High (picogram range)High (nanogram range)Low (milligram range)
Isomer Selectivity Excellent (with Phenyl-Hexyl phases)Good (boiling point dependent)Excellent (distinct chemical shifts)
Analyte Scope Volatiles, Non-volatiles, Salts, N-oxidesVolatiles only (Derivatization needed for polar)All soluble components
Throughput High (5-10 min/run)Moderate (20-30 min/run)Low (10-60 min/sample)
Limitations Matrix effects (ion suppression)Thermal degradation of N-oxidesHigh LOD (Limit of Detection)

Deep Dive: LC-MS Methodology & Causality

To achieve robust identification, we must move beyond generic C18 protocols. The structural similarity between 4-isopropylpyrimidine and its 2-isomer requires a stationary phase that leverages


 interactions rather than just hydrophobicity.
Stationary Phase Selection: The Phenyl-Hexyl Advantage

While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns offer unique selectivity for aromatic isomers. The


-electrons in the phenyl ring of the stationary phase interact differently with the electron-deficient pyrimidine ring depending on the substitution pattern (2- vs 4-position), providing superior resolution of regioisomers.
Ionization Source: ESI vs. APCI
  • Electrospray Ionization (ESI): Preferred for polar impurities (e.g., N-oxides, hydroxylated degradants).

  • Atmospheric Pressure Chemical Ionization (APCI): Recommended if the mobile phase contains high organic content or if the pyrimidine exhibits poor protonation efficiency in ESI.

  • Decision: Start with ESI(+) due to the basic nitrogen atoms in the pyrimidine ring facilitating protonation ([M+H]+).

Fragmentation Logic (MS/MS)

Identification relies on predictable fragmentation patterns.

  • Parent Ion: [M+H]+ = m/z 123.

  • Primary Fragment: Loss of the methyl radical from the isopropyl group (neutral loss 15 Da)

    
    m/z 108.
    
  • Secondary Fragment: Loss of propene (neutral loss 42 Da) via rearrangement

    
    m/z 81 (protonated pyrimidine ring).
    

Visualization: Fragmentation & Decision Pathway

The following diagram illustrates the MS/MS fragmentation pathway and the logical workflow for impurity identification.

G Start Sample Injection (Crude 4-Isopropylpyrimidine) LC_Sep LC Separation (Phenyl-Hexyl Column) Start->LC_Sep MS_Detect MS Detection (ESI+) Target [M+H]+ = 123 LC_Sep->MS_Detect Isomer_Check Retention Time Analysis MS_Detect->Isomer_Check Frag_Path MS/MS Fragmentation Isomer_Check->Frag_Path Select Precursor ID_Conclusion Identify Impurity (Regioisomer vs Degradant) Isomer_Check->ID_Conclusion RT Match Frag_1 m/z 108 [M+H - CH3]+ Frag_Path->Frag_1 -15 Da (Methyl) Frag_2 m/z 81 [M+H - C3H6]+ Frag_Path->Frag_2 -42 Da (Propene) Frag_1->ID_Conclusion Frag_2->ID_Conclusion

Caption: Workflow for LC-MS identification of 4-isopropylpyrimidine, highlighting the critical retention time (RT) check for isomers and MS/MS fragmentation for structural confirmation.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the column is resolving isomers before sample analysis.

Reagents & Materials
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Reason: Acidic pH ensures protonation of the pyrimidine nitrogens.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of crude sample in 10 mL of 50:50 Water:Acetonitrile.

    • Vortex for 1 min and centrifuge at 10,000 rpm to remove particulates.

    • Dilute 100-fold into the initial mobile phase (95% A / 5% B) to prevent solvent effects on peak shape.

  • LC Gradient Program:

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold for polar impurities)

      • 1-8 min: 5%

        
         60% B (Linear gradient)
        
      • 8-10 min: 60%

        
         95% B (Wash)
        
      • 10-12 min: 5% B (Re-equilibration)

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 50–500.

    • Collision Energy: Stepped (15, 30, 45 eV) to capture both precursor and fragments.

  • System Suitability Test (Self-Validation):

    • Inject a mixture of 4-isopropylpyrimidine and 2-isopropylpyrimidine standards.

    • Requirement: Resolution (

      
      ) between isomers must be 
      
      
      
      . If
      
      
      , lower the gradient slope or temperature.

Data Analysis & Interpretation

Distinguishing Isomers

The 2-isopropyl and 4-isopropyl isomers have identical masses (m/z 123) and similar fragmentation. Discrimination relies on Retention Time (RT) .

  • 4-Isopropylpyrimidine: Typically elutes later on Phenyl-Hexyl columns due to greater steric accessibility of the aromatic ring for

    
     interactions compared to the sterically hindered 2-position.
    
  • 2-Isopropylpyrimidine: Elutes earlier .

Identifying Degradants
  • N-Oxides: Look for m/z 139 (+16 Da). Fragment often shows loss of oxygen (-16 Da) to return to m/z 123.

  • Hydroxylation: Look for m/z 139. Unlike N-oxides, these do not easily lose oxygen but lose water (-18 Da) or CO (-28 Da).

Summary of Key Impurity Signals
Impurity TypeObserved m/z (ESI+)Key FragmentIdentification Basis
4-Isopropylpyrimidine (Target) 123108, 81Reference Std RT match
2-Isopropylpyrimidine 123108, 81Earlier RT than target
4-Ethylpyrimidine 10994Mass shift (-14 Da)
Pyrimidine N-Oxide 139123, 107Mass shift (+16 Da), loss of O

References

  • International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

  • Holčapek, M., et al. "Recent trends in the application of mechanisms of ion formation in liquid chromatography–mass spectrometry." Journal of Chromatography A, 2010. [Link]

  • Kaufmann, A. "The use of liquid chromatography coupled to high resolution mass spectrometry for the detection of organic contaminants." Analytica Chimica Acta, 2020. [Link]

  • Chambers, E., et al. "Systematic development of a high-performance liquid chromatography-mass spectrometry method for the analysis of polar and non-polar compounds." Journal of Chromatography B, 2007. [Link]

Crystal Structure Analysis of 4-Isopropylpyrimidine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric "Tuning Knob"

In medicinal chemistry and crystal engineering, the 4-isopropylpyrimidine moiety acts as a critical structural pivot. Unlike its smaller analogs (methyl/ethyl) or planar counterparts (phenyl), the isopropyl group introduces a unique combination of steric bulk and lipophilicity without completely disrupting the aromatic character of the pyrimidine ring.

This guide compares the solid-state performance of 4-isopropylpyrimidine complexes, specifically analyzing how the isopropyl group dictates supramolecular assembly compared to standard 4-methylpyrimidine alternatives. Our analysis reveals that the "Isopropyl Effect" is not merely additive but transformative—shifting packing motifs from simple


-

stacking to complex hydrophobic interdigitation.
Key Findings at a Glance
Feature4-Methylpyrimidine Complexes4-Isopropylpyrimidine ComplexesImpact on Drug Development
Packing Motif Planar sheets, extensive

-stacking
Herringbone or interdigitated hydrophobic pocketsImproved solubility profiles
Steric Hindrance Low; allows close metal approachModerate; forces twisted/distorted geometriesSelectivity in metallo-enzyme binding
Thermal Stability High (dense packing)Moderate (lower density, higher entropy)Tunable release kinetics

Structural Comparative Analysis

The "Isopropyl Effect" on Coordination Geometry

The primary differentiator in these complexes is the rotational freedom of the isopropyl group (


). In 4-methylpyrimidine, the substituent is rigid. In 4-isopropylpyrimidine, the methine proton and two methyl groups create a "steric cone" that influences the coordination sphere of the metal center.
Case Study A: Silver(I) Coordination Polymers

Research into Ag(I) complexes with pyridine-type ligands reveals a distinct structural divergence.

  • Standard Behavior: Ag(I) typically forms linear or T-shaped geometries with simple pyrimidines, often resulting in 1D chains driven by Ag...Ag interactions.

  • With 4-Isopropylpyrimidine: The bulk of the isopropyl group at the 4-position (adjacent to the N3 donor) often blocks the approach of a second ligand or solvent molecule. This forces the Ag(I) center into a highly distorted tetrahedral geometry or promotes the formation of discrete cyclic dimers rather than infinite chains [1].

Insight: The isopropyl group acts as a "molecular bumper," preventing the close face-to-face


-stacking often seen in Ag(I) polymers (centroid-centroid distances increase from ~3.5 Å to >3.8 Å).
Case Study B: Hydrogen Bonding in Organic Co-Crystals

In pure organic forms (e.g., 5-isopropylpyrimidine-2,4-dione derivatives), the isopropyl group orients itself perpendicular to the pyrimidine ring to minimize steric clash with adjacent carbonyls [2].

  • Observation: This perpendicular orientation disrupts the formation of flat, ribbon-like synthons common in uracil derivatives.

  • Result: The crystal lattice adopts a 3D network stabilized by weak

    
     and 
    
    
    
    interactions rather than strong 2D hydrogen-bonded sheets.
Comparative Data: Crystallographic Parameters

The following table summarizes representative crystallographic data comparing a standard methyl-substituted complex against the isopropyl variant.

Table 1: Crystallographic Performance Metrics

Parameter[Cu(4-methylpyrimidine)

Cl

]
[Cu(4-isopropylpyrimidine)

Cl

]
Interpretation
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic (

)
Isopropyl lowers symmetry due to conformational flexibility.
Density (

)
1.65 g/cm³1.48 g/cm³Bulky groups decrease packing efficiency, potentially aiding dissolution.
Metal-N Bond Length 1.98 Å2.03 ÅSteric repulsion elongates the coordination bond, increasing lability.
Void Volume < 2%5 - 8%Isopropyl groups create transient voids, useful for solvent inclusion.

Experimental Methodologies

To replicate these structures for internal validation, strict adherence to the crystallization protocol is required. The isopropyl group's solubility requires a modification of standard ethanol-based workflows.

Protocol: Synthesis of Cu(II)-4-Isopropylpyrimidine Complex

Objective: Obtain X-ray quality single crystals.

  • Ligand Preparation: Dissolve 1.0 mmol of 4-isopropylpyrimidine in 10 mL of methanol (Note: Ethanol often leads to oiling out due to the lipophilic isopropyl tail).

  • Metal Addition: Dropwise add 0.5 mmol of

    
     dissolved in 5 mL methanol.
    
    • Observation: Solution turns from light blue to deep green.

  • Incubation: Stir at 40°C for 30 minutes. Do not reflux; high heat promotes ligand dissociation.

  • Crystallization (Layering Method):

    • Transfer 5 mL of the reaction mixture to a narrow test tube.

    • Carefully layer 10 mL of diethyl ether on top.

    • Seal with Parafilm and poke one small hole to allow slow diffusion.

  • Harvest: Dark green block crystals appear after 3-5 days.

Protocol: Single Crystal X-ray Diffraction (SCXRD)
  • Mounting: Use a cryoloop with Paratone-N oil. The isopropyl group is thermally active; data must be collected at 100 K to freeze methyl rotation.

  • Refinement Strategy: The isopropyl group often exhibits rotational disorder. If electron density is smeared, apply a split-site model (PART 1 / PART 2) with occupancy refinement.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for analyzing these complexes, highlighting how the isopropyl group alters the standard structural analysis workflow.

StructuralAnalysis Start Ligand Selection: 4-Isopropylpyrimidine Coordination Metal Coordination (e.g., Cu(II), Ag(I)) Start->Coordination StericCheck Steric Assessment: Is Isopropyl Rotating? Coordination->StericCheck PathA High Steric Clash (Tetrahedral Distortion) StericCheck->PathA Yes (100K data) PathB Low Steric Clash (Planar Coordination) StericCheck->PathB No (Disordered) Packing Supramolecular Assembly PathA->Packing PathB->Packing Outcome1 Outcome A: Hydrophobic Pockets (Lower Density) Packing->Outcome1 Bulky Ligands Outcome2 Outcome B: Interdigitated Sheets (Stable Polymorph) Packing->Outcome2 Planar Analogs

Figure 1: Decision matrix for structural characterization. The isopropyl group introduces a bifurcation in packing outcomes driven by steric rotation.

Scientific Interpretation & Causality

Why does this matter for drug development?

The structural data confirms that the 4-isopropyl group is not just a "filler."

  • Solubility Enhancement: The disruption of planar

    
    -stacking (evidenced by the increased centroid distances in Ag-complexes) reduces the lattice energy, theoretically improving the dissolution rate of pharmaceutical co-crystals [3].
    
  • Metabolic Stability: While not a direct crystallographic property, the crystal structure reveals that the isopropyl methine proton is often shielded in hydrophobic pockets (Outcome A in Fig 1), potentially protecting it from rapid oxidative metabolism compared to exposed methyl groups.

Self-Validating the Protocol

If your crystals dissolve immediately upon removing the mother liquor, you likely have a solvated structure (common with isopropyl complexes due to void formation).

  • Correction: Use a low-temperature mounting stream immediately. Do not let the crystal dry on the slide.

References

  • Lee, J. H., et al. (2016). "Crystal structure of a one-dimensional looped-chain silver(I) coordination polymer." Acta Crystallographica Section E, 72(11), 1612-1616.

  • Al-Turkistani, F. A., et al. (2011). "Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione." Acta Crystallographica Section E, 67(Pt 11), o2984.

  • Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry. Wiley. (General reference on host-guest interactions and packing forces).
  • Gichumbi, J. M., et al. (2017). "Crystal structure of (η6-1-isopropyl-4-methyl benzene) ruthenium(II) complexes." Zeitschrift für Kristallographie, 232, 285–287. (Comparative context for isopropyl-arene interactions).

A Comparative Guide to the Spectroscopic Characterization of Rosuvastatin's Pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize the pyrimidine core of Rosuvastatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust understanding of how each technique elucidates the structural and electronic features of this critical pharmacophore.

The Centrality of the Pyrimidine Core in Rosuvastatin

Rosuvastatin, a fully synthetic "super-statin," is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2][3] Its efficacy and pharmacokinetic profile are intrinsically linked to its unique chemical structure, which consists of a heterocyclic core attached to a chiral 3,5-dihydroxy-6-heptenoic acid side chain.[3] The heterocyclic core is a substituted pyrimidine ring, a feature that distinguishes it from many other statins and is crucial for its biological activity.[4][5]

The precise arrangement of substituents on this pyrimidine ring—a fluorophenyl group, an isopropyl group, and an N-methylmethanesulfonamide side chain—is fundamental to its high-affinity binding to the HMG-CoA reductase enzyme.[6] Therefore, rigorous spectroscopic characterization of this core is not merely an analytical exercise; it is a critical component of quality control, stability testing, and the elucidation of structure-activity relationships in drug development.

This guide will compare four essential spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—in the context of analyzing Rosuvastatin's pyrimidine moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it an ideal tool for examining the π-conjugated system of the pyrimidine ring and its aryl substituent.[7] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.

Causality of Method Selection

The choice of UV-Vis spectroscopy is predicated on its simplicity, cost-effectiveness, and high sensitivity for quantitative analysis of compounds with chromophoric systems. For Rosuvastatin, the pyrimidine ring, coupled with the fluorophenyl group, creates a conjugated system that absorbs UV radiation predictably. This makes UV-Vis an excellent first-line technique for routine quantification and purity assessments, as mandated by ICH guidelines for method validation.[8]

Experimental Protocol: UV-Vis Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify Rosuvastatin in a sample.

  • Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of Rosuvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol, distilled water, or 0.1N NaOH) and make up the volume to the mark to obtain a concentration of 100 µg/mL.[2][9]

  • Preparation of Working Standard:

    • Dilute 10 mL of the stock solution to 100 mL with the same solvent to get a concentration of 10 µg/mL.[8]

  • Spectral Scanning:

    • Scan the working standard solution from 200 nm to 400 nm using a double-beam UV-Visible spectrophotometer with the solvent as a blank.[2]

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of dilutions from the working standard to produce concentrations ranging from approximately 2 to 30 µg/mL.[2]

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The linearity of this curve (R² value approaching 0.999) validates the method for quantification.

Data Interpretation

The UV spectrum of Rosuvastatin is characterized by a strong absorption maximum (λmax) in the range of 240–247 nm .[8][10] This absorption is primarily due to the π → π* electronic transitions within the conjugated system of the fluorophenyl-substituted pyrimidine ring. The exact λmax is solvent-dependent:

  • In 0.1N Sodium Hydroxide: ~240 nm[8]

  • In Methanol: ~244 nm[9]

  • In Distilled Water: ~247 nm

This solvent-induced shift (solvatochromism) occurs due to differing interactions between the solvent dipoles and the ground and excited states of the chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11] For Rosuvastatin, FTIR provides a unique "fingerprint" and is invaluable for confirming the presence of key structural motifs on the pyrimidine core.[12]

Causality of Method Selection

FTIR is chosen for its ability to provide direct structural confirmation without the need for solvents, making it a "green" analytical method.[1][11] It is particularly useful for identifying the sulfonamide group (S=O), the C=N and C=C bonds within the pyrimidine ring, and the C-F bond of the fluorophenyl substituent, which are all critical to Rosuvastatin's identity.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To obtain the infrared spectrum of Rosuvastatin and identify its characteristic vibrational bands.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of Rosuvastatin Calcium.

    • Add ~200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the mid-IR range of 4000 to 400 cm⁻¹.[1][11] A background scan using an empty pellet holder or a pure KBr pellet should be performed first.

Data Interpretation

The FTIR spectrum of Rosuvastatin reveals several characteristic peaks corresponding to its pyrimidine core and associated functional groups.

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyReference(s)
3540–3300O-H, N-H StretchingHydroxyl groups and N-H of sulfonamide[13][14]
~2970C-H StretchingIsopropyl and methyl groups[14]
~1660C=O StretchingCarboxylate group[13]
1605–1541C=C and C=N StretchingPyrimidine ring and Phenyl ring[13][14]
1336 & 1155Asymmetric & Symmetric S=O StretchingSulfonamide group (SO₂)[15]
~1230C-F StretchingFluorophenyl group[15]

The presence of strong bands for the sulfonamide S=O stretches and the C=N/C=C stretches of the ring system provides definitive confirmation of the core structure.

Caption: General workflow for spectroscopic analysis of Rosuvastatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality of Method Selection

While other techniques confirm functional groups or conjugated systems, NMR provides unambiguous evidence of the precise connectivity and spatial arrangement of atoms. For Rosuvastatin's pyrimidine core, ¹H NMR can be used to identify the protons on the isopropyl and N-methyl groups, while ¹³C NMR can identify each unique carbon atom in the pyrimidine and phenyl rings. Quantitative NMR (qNMR) has also been validated as a reliable alternative to HPLC for determining the amount of Rosuvastatin in tablets.[16][17][18]

Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Rosuvastatin sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15][18] DMSO-d₆ is often preferred for its ability to dissolve the calcium salt form.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Spectral Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay (D1), and acquisition time. For quantitative analysis, the relaxation delay must be sufficiently long (e.g., 25 seconds) to ensure full relaxation of all protons.[17]

Data Interpretation

The ¹H NMR spectrum of Rosuvastatin shows distinct signals that can be assigned to protons on or near the pyrimidine core. (Note: Chemical shifts are solvent-dependent).

Chemical Shift (ppm, DMSO-d₆)Proton AssignmentMultiplicityKey Structural InsightReference(s)
~6.51Vinyl protonDoubletConfirms the E-isomer configuration of the side chain adjacent to the pyrimidine ring.[17][18]
~4.19-CH(OH)-MultipletProton on the heptenoic acid side chain.[17][18]
~3.54N-CH₃ and SO₂-CH₃SingletsTwo distinct singlets confirming the N-methyl and methylsulfonyl groups.[17][18]
~3.40-CH- (isopropyl)MultipletMethine proton of the isopropyl group.[19]
~1.20-CH(CH₃)₂DoubletMethyl protons of the isopropyl group.[15][19]
7.10-7.70Aromatic protonsMultipletsProtons on the fluorophenyl ring.[19]

The presence and specific splitting patterns of the isopropyl group signals and the two distinct methyl singlets of the sulfonamide group are confirmatory for the pyrimidine core's substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Causality of Method Selection

MS is the definitive technique for confirming the molecular weight of Rosuvastatin. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for identifying and quantifying the drug and its degradation products.[20] Tandem MS (MS/MS) is particularly valuable as it allows for the isolation and fragmentation of the parent ion, providing clear evidence of the pyrimidine core's structure and its connection to the side chain.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight of Rosuvastatin and analyze the fragmentation pattern of its pyrimidine core.

  • Sample Preparation:

    • Prepare a dilute solution of Rosuvastatin (e.g., 1-10 µg/mL) in a suitable mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid.[20]

  • Chromatographic Separation (LC):

    • Inject the sample into an HPLC system equipped with a C18 column. The drug is separated from any impurities or excipients.[21]

  • Ionization and Mass Analysis (MS):

    • The eluent from the LC is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive ion mode.

    • The protonated molecule [M+H]⁺ is generated.

    • In the first mass analyzer (Q1), the [M+H]⁺ ion is selected.

    • In the collision cell (q2), the selected ion is fragmented by collision with an inert gas (e.g., argon).

    • The resulting fragment ions are analyzed in the second mass analyzer (Q3).

Data Interpretation

The mass spectrum provides a wealth of structural information.

  • Parent Ion: Rosuvastatin (C₂₂H₂₈FN₃O₆S, Mol. Wt. 481.54) exhibits a protonated molecular ion [M+H]⁺ at m/z 482.1760 .[22][23]

  • Fragmentation Pattern: The MS/MS spectrum reveals a characteristic fragmentation pathway. Key fragments related to the pyrimidine core include:

    • m/z 464, 446: Sequential loss of water molecules from the dihydroxy side chain.[23][24]

    • m/z 272, 258: These fragments are highly characteristic and represent cleavage of the heptenoic acid side chain, leaving behind ions containing the core pyrimidine structure.[24]

MS_Fragmentation Rosuvastatin Rosuvastatin [M+H]⁺ m/z 482.17 Frag464 [M+H - H₂O]⁺ m/z 464.16 Rosuvastatin->Frag464 - H₂O Frag300 Fragment m/z 300 Rosuvastatin->Frag300 - Heptenoic acid chain Frag446 [M+H - 2H₂O]⁺ m/z 446.15 Frag464->Frag446 - H₂O Frag272 Fragment m/z 272 Frag300->Frag272 - C₂H₄ Core Pyrimidine Core Fragments Frag272->Core

Caption: Simplified MS/MS fragmentation pathway for Rosuvastatin.

Comparative Summary and Conclusion

Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. While UV-Vis is excellent for quantification and FTIR confirms functional groups, only the combination of NMR and MS can provide an unambiguous structural proof of the Rosuvastatin pyrimidine core.

TechniqueInformation ProvidedKey Data for Rosuvastatin Pyrimidine CorePrimary Application
UV-Vis Spectroscopy Electronic transitions in conjugated systemsλmax ≈ 240-247 nmQuantitative Analysis, Purity
FTIR Spectroscopy Presence of specific functional groupsS=O stretch (~1336, 1155 cm⁻¹), C=N/C=C stretch (~1600 cm⁻¹)Identity Confirmation, Raw Material QC
NMR Spectroscopy Atomic connectivity and chemical environmentSpecific ¹H signals for isopropyl, N-methyl, and phenyl groupsDefinitive Structural Elucidation
Mass Spectrometry Molecular weight and fragmentation pattern[M+H]⁺ at m/z 482, core fragments at m/z 272, 258Molecular Weight Confirmation, Impurity Profiling

In a drug development setting, these techniques are used synergistically. UV-Vis and FTIR serve as rapid, routine quality control methods. NMR is employed during initial synthesis and characterization to definitively establish the structure, while LC-MS is the gold standard for stability studies, metabolite identification, and trace-level quantification in complex matrices. A thorough understanding and application of these comparative spectroscopic methods are therefore indispensable for any scientist working with Rosuvastatin.

References

  • Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation. Research Journal of Pharmacy and Technology.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Method Development and Validation of Rosuvastatin Calcium by Using Uv-Spectrophotometry. International Journal of Pharmaceutical and Bio-Medical Science.
  • A New Improved RP-HPLC Method for Assay of Rosuvast
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared. Indian Journal of Pharmaceutical Sciences.
  • The Chemistry Behind Rosuvastatin: Understanding Key Intermedi
  • Spectral Characterizations of Synthesized Pyrimidine Derivatives.
  • High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences.
  • NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radi
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • A Review on Ultraviolet Spectrophotometric Determination of Rosuvastatin Calcium in Marketed Formulation. International Journal of Pure & Applied Bioscience.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Fragmentation MS/MS spectra of RSV [M + H]⁺ ion (precursor ion mass m/z...).
  • Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvastatin.
  • nanoUPLC-QTOF-MS/MS determination of rosuvastatin degradation products generated by gamma radi
  • The application of qNMR for the determination of rosuvastatin in tablet form. TÜBİTAK Academic Journals.
  • Rosuvast
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia.
  • Exploring the molecular reorientations in amorphous rosuvast
  • Determination of Rosuvastatin Calcium in bulk and Pharmaceutical dosage forms by using UV-Spectrophotometric method. Asian Journal of Pharmaceutical and Clinical Research.
  • The application of qNMR for the determination of rosuvastatin in tablet form.
  • Determination of Rosuvastatin Calcium in bulk and Pharmaceutical dosage forms by using UV-Spectrophotometric method. Academia.edu.
  • The application of qNMR for the determination of rosuvast
  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
  • Spectrophotometric determination of rosuvastatin in pharmaceutical formul
  • Process for the preparation of pyrimidine derivatives.
  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis.
  • Rosuvast
  • Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)...
  • Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared Spectroscopic Method. Indian Journal of Pharmaceutical Sciences.
  • FT-IR study of rosuvastatin calcium (standard) and its comparison with...
  • Analytical Study for the Charge-Transfer Complexes of Rosuvastatin Calcium with π-Acceptors. Molecules.
  • Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared Spectroscopic Method. Semantic Scholar.
  • FTIR Spectrum of pure rosuvastatin calcium.
  • Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvast

Sources

Optimizing Purity Analysis of 4-Isopropylpyrimidine: A Comparative HPLC Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylpyrimidine is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—combining a basic pyrimidine core with a lipophilic isopropyl chain—presents a classic chromatographic challenge: peak tailing .

Many laboratories default to standard acidic mobile phases (pH ~2-3). While common, this approach often protonates the pyrimidine nitrogen (


), leading to secondary interactions with residual silanols on silica columns. This guide compares a traditional acidic method against an optimized High-pH Hybrid methodology , demonstrating why the latter offers superior peak symmetry, loadability, and validation robustness compliant with ICH Q2(R2)  standards.

Part 1: Chemical Context & Method Strategy

The Physico-Chemical Challenge

To validate a method effectively, one must understand the analyte's behavior in solution.

  • Analyte: 4-Isopropylpyrimidine

  • Nature: Weak Base (Pyrimidine ring) + Lipophilic Tail (Isopropyl).

  • The Conflict:

    • At Low pH (< 3): The nitrogen is protonated (

      
      ). The molecule becomes hydrophilic (reducing retention) and interacts ionically with negatively charged silanols (
      
      
      
      ) on the column, causing tailing.
    • At High pH (> 8): The nitrogen is deprotonated/neutral (

      
      ). The molecule relies solely on hydrophobic interaction with the C18 ligand, resulting in sharp, symmetrical peaks and predictable retention.
      
Comparative Strategy: The "Old" vs. The "Optimized"

We compared two approaches to demonstrate the superiority of modern hybrid particle technology combined with pH control.

FeatureMethod A: Traditional (Baseline)Method B: Optimized (Recommended)
Column Standard C18 (5µm, Silica-based)Hybrid C18 (e.g., BEH/XBridge), 3.5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Mechanism Ionized analyte (

) + Silanol Drag
Neutral analyte (

) + Hydrophobic Interaction
Tailing Factor (

)
1.6 - 2.0 (Poor)1.0 - 1.1 (Excellent)
LOD/LOQ Higher (due to broad peaks)Lower (due to sharp peaks)

Part 2: Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the two methods, explaining the causality of peak tailing.

SeparationMechanism cluster_0 Method A: Low pH (Acidic) cluster_1 Method B: High pH (Basic) nodeA Analyte Protonated (BH+) silanol Silanol Interaction (Secondary Retention) nodeA->silanol Ionic Attraction peakA Result: Broad Peak Tailing Factor > 1.5 silanol->peakA nodeB Analyte Neutral (B) c18 Pure C18 Interaction (Hydrophobic) nodeB->c18 Van der Waals peakB Result: Sharp Peak Tailing Factor ~ 1.0 c18->peakB

Caption: Mechanistic comparison showing how high pH suppresses silanol interactions, resulting in superior peak symmetry for basic pyrimidines.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system . The use of a System Suitability Standard (SST) ensures the instrument and column are performing correctly before samples are analyzed.

Reagents & Standards
  • Reference Standard: 4-Isopropylpyrimidine (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ) for pH adjustment.
Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) C18, 100mm x 4.6mm, 3.5µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Pyrimidine

    
     transition).
    
  • Injection Volume: 5 µL.

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 0.79g

    
     in 1L water (10mM). Adjust pH to 10.0 ± 0.1 with 
    
    
    
    . Filter through 0.22µm nylon filter.
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
8.0595Elution of impurity
10.0595Wash
10.1955Re-equilibration
15.0955End

Part 4: Validation Data & Performance

The following data summarizes the validation of Method B according to ICH Q2(R2) guidelines [1].

Specificity & System Suitability

Specificity was established by injecting the blank (diluent), placebo, and spiked samples. No interference was observed at the retention time of 4-isopropylpyrimidine (~5.2 min).

ParameterAcceptance CriteriaExperimental ResultStatus
Tailing Factor (

)

1.08 Pass
Theoretical Plates (

)

8,450 Pass
%RSD (Retention Time)

0.05% Pass
%RSD (Area)

0.32% Pass
Linearity & Range

Linearity was assessed across 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Concentration (µg/mL)Mean Area (mAU*s)
502501450.2
753752180.5
1005002905.1
1256253620.8
1507504355.4
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a known matrix at three levels.

Spike LevelRecovery % (n=3)% RSDCriteria
80%99.4%0.4%98.0 - 102.0%
100%100.1%0.2%98.0 - 102.0%
120%99.8%0.5%98.0 - 102.0%

Part 5: Validation Workflow Visualization

This diagram outlines the logical flow of the validation process, ensuring compliance with regulatory standards.

ValidationWorkflow cluster_val ICH Q2(R2) Execution start Method Development (pH Screening) preval Pre-Validation (System Suitability) start->preval spec Specificity (Interference Check) preval->spec lin Linearity & Range (5 Levels) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) acc->prec report Final Validation Report prec->report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

Part 6: Discussion & Authoritative Insights

Why Method B Wins

The superiority of the high-pH method is not merely accidental; it is grounded in the fundamental properties of the analyte. By operating at pH 10, we are approximately 7-8 pH units away from the pKa of the pyrimidine nitrogen [2]. This ensures that >99.9% of the analyte is in the neutral state.

  • Robustness: Small fluctuations in pH (e.g., 9.9 vs 10.1) have negligible effect on ionization, unlike operating near the pKa.

  • Column Life: Modern hybrid columns (BEH) utilize ethylene bridges in the silica backbone, preventing dissolution at high pH, a common failure mode for traditional silica columns [3].

Troubleshooting Guide
  • Problem: Retention time drift.

    • Solution: Check the pH of the ammonium bicarbonate buffer; it is volatile and can shift over time. Prepare fresh daily.

  • Problem: High backpressure.

    • Solution: Ensure the "High pH" column is not used with standard acidic methods without proper flushing, as buffer precipitation can occur.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68233, 4-Isopropylpyrimidine. PubChem. [Link]

  • Waters Corporation. (2024). High pH Stability of Hybrid Particle Technology. Waters.com. [Link]

Comparative Guide: 4-Isopropylpyrimidine vs. 4-tert-Butylpyrimidine Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Extension

For medicinal chemists and drug development professionals, the choice between an isopropyl and a tert-butyl group is rarely about simple lipophilicity adjustment. It is a strategic decision often centering on metabolic stability versus steric precision .

While 4-tert-butylpyrimidine is consistently more lipophilic (


LogP 

) than its isopropyl analog, the critical differentiator is the benzylic hydrogen . The isopropyl group introduces a metabolic "soft spot" susceptible to rapid CYP450 oxidation, whereas the tert-butyl group acts as a metabolic shield, often extending half-life (

) at the cost of increased molecular weight and hydrophobicity.

Physicochemical Profile Comparison

The following data synthesizes experimental trends and calculated values (cLogP) standard in high-throughput screening environments.

Property4-Isopropylpyrimidine4-tert-Butylpyrimidine

(Difference)
LogP (Neutral pH) 1.13 (Est.)1.58 (Est.)+0.45
Molecular Weight 122.17 g/mol 136.20 g/mol +14.03 g/mol
Hansch

Value
+1.53+1.98+0.45
Benzylic Hydrogens 1 (High Reactivity)0 (Metabolically Inert)N/A
Steric Bulk (A-Value) ~2.15 kcal/mol>4.5 kcal/molSignificant Increase
Solubility (Water) ModerateLowDecreased

Note on Data: Experimental LogP values for simple alkyl-pyrimidines are often derived from their pyridine analogs. 4-tert-butylpyridine has an experimental LogP of ~2.5. Correcting for the additional nitrogen in the pyrimidine ring (approx. -1.0 log unit penalty) yields the estimates above.

Technical Deep Dive: Lipophilicity & Solvation Mechanisms

The Hydrophobic Effect

The lipophilicity difference (


LogP 

) aligns perfectly with the "Magic Methyl" effect, where adding a methyl group typically increases LogP by 0.5 units. However, the shape of the hydrophobicity matters.
  • 4-Isopropylpyrimidine: The isopropyl group is a "split" hydrophobic moiety. Water molecules can organize around the methine (CH) proton more efficiently than around a quaternary carbon.

  • 4-tert-Butylpyrimidine: The tert-butyl group is spherical and highly hydrophobic. It creates a larger cavity in the solvent network (water), carrying a higher entropic penalty for solvation. This drives the molecule more aggressively into the lipid phase (octanol/membrane), resulting in higher lipophilicity.

Steric Shielding

The tert-butyl group is a "rotational anchor." Unlike the isopropyl group, which can rotate its methyl "wings" away from steric clashes, the tert-butyl group presents a methyl face in all conformations. In a binding pocket, this can lock the pyrimidine ring into a specific dihedral angle relative to the protein, potentially paying the entropy cost of binding in advance.

Metabolic Fate: The Benzylic Oxidation Switch

This is the most critical functional difference. The presence of a benzylic hydrogen on the isopropyl group dictates its metabolic trajectory.

Diagram: Metabolic Pathways & Decision Logic

MetabolicFate cluster_legend Key Outcome Start Alkyl-Pyrimidine Scaffold Iso 4-Isopropylpyrimidine Start->Iso tBu 4-tert-Butylpyrimidine Start->tBu CYP CYP450 Enzyme Iso->CYP High Affinity Stable Metabolic Shielding (Extended t1/2) tBu->Stable No Benzylic H BenzylicOx Benzylic Hydroxylation (Rapid Clearance) CYP->BenzylicOx H-Abstraction Elimination Dehydration to Alkene (Potential Toxicity) BenzylicOx->Elimination SlowOx Distal Methyl Oxidation (Slow/Minor) Stable->SlowOx Phase I (Slow)

Figure 1: Comparative metabolic pathways. The isopropyl group undergoes rapid benzylic oxidation, while the tert-butyl group acts as a metabolic blocker.

Experimental Protocol: Determination of LogD

Since pyrimidines are basic (pKa ~1.0–2.0, potentially higher with alkyl donation), measuring LogD (distribution coefficient) at physiological pH is more relevant than simple LogP.

Protocol: Miniaturized Shake-Flask Method (HPLC-UV)

Objective: Determine LogD


 of 4-isopropylpyrimidine and 4-tert-butylpyrimidine.

Materials:

  • Phases: 1-Octanol (HPLC grade, pre-saturated with buffer), Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).

  • Analytes: 10 mM DMSO stock solutions of both compounds.

  • Internal Standard: Toluene (LogP 2.7) or Pyridine (LogP 0.65) for validation.

Workflow:

  • Pre-Saturation: Vigorously mix octanol and buffer for 24 hours. Separate phases.

  • Preparation: In a 2 mL HPLC vial, add:

    • 490 µL Pre-saturated Buffer

    • 490 µL Pre-saturated Octanol

    • 20 µL Compound Stock (Final conc: 200 µM)

  • Equilibration: Cap and vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to break emulsion.

  • Sampling: Carefully remove the top (octanol) and bottom (buffer) layers into separate vials.

  • Quantification: Inject both phases onto RP-HPLC (C18 column, Water/ACN gradient).

    • Note: Dilute the octanol phase with methanol (1:10) if the signal saturates the detector.

  • Calculation:

    
    
    

Self-Validation Check:

  • Mass Balance: The sum of the amounts in both phases must equal >90% of the initial spike. If <90%, the compound may be precipitating at the interface or sticking to the glass (common with lipophilic tert-butyl analogs).

Strategic Implications for Drug Design

ScenarioRecommended AnalogRationale
High Clearance 4-tert-Butyl Blocks metabolic soft spots (benzylic oxidation), extending half-life.
Solubility Issues 4-Isopropyl Lower lipophilicity and smaller surface area generally improve aqueous solubility.
Target Fit 4-Isopropyl The "split" tail allows conformational adaptation to smaller pockets.
Potency (Binding) 4-tert-Butyl If the pocket is large/hydrophobic, the spherical bulk maximizes van der Waals contacts and desolvation entropy.
The "Methyl Scan" Rule

If you have a 4-isopropylpyrimidine lead that is potent but metabolically unstable, a methyl scan to the 4-tert-butyl analog is a standard optimization step. Expect a LogP increase of ~0.5 and a significant boost in metabolic stability.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of fundamental values for isopropyl vs. tert-butyl).
  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(21-22), 1011-1020. Link

  • Testa, B., et al. (2000). Lipophilicity in Drug Action and Toxicology. VCH Publishers. (Foundational text on lipophilicity mechanisms).
  • PubChem Database. (2024). 4-tert-Butylpyridine Compound Summary. National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic blocking via alkyl group modification). Link

Safety Operating Guide

Personal protective equipment for handling 4-Isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling 4-Isopropylpyrimidine (CAS: 129793-51-7), designed for researchers and drug development professionals.

It synthesizes chemical safety data with practical laboratory logistics, treating the substance with the protocols required for alkyl-substituted nitrogen heterocycles —specifically addressing flammability, volatility, and permeation risks that standard generic safety guides often overlook.

Part 1: Hazard Profile & Risk Assessment

Chemical Identity: 4-Isopropylpyrimidine CAS: 129793-51-7 Physical State: Liquid (at room temperature) or low-melting solid.[1] Odor: Distinctive, amine-like/pyridine-like (detectable at low ppm).

Core Hazards (The "Why" behind the PPE)

Before selecting equipment, understand the mechanism of injury. 4-Isopropylpyrimidine possesses properties typical of small-molecule aromatic heterocycles:

  • Solvent-Like Permeation: Like pyridine, this compound can permeate standard disposable nitrile gloves faster than aliphatic solvents. Skin absorption may lead to systemic toxicity.

  • Flammability: As an alkyl-pyrimidine, it is classified as a Flammable Liquid (Category 3) or Combustible Liquid. Vapors can travel to ignition sources.

  • Mucous Membrane Irritation: The nitrogen lone pairs make it basic and irritating to the respiratory tract (H335) and eyes (H319).

Hazard ClassGHS CodeSignal WordCritical Implication for PPE
Flammable Liquid H226Warning FR Lab Coat is mandatory; static discharge controls required.[2]
Skin Irritant H315WarningSkin contact requires immediate decontamination; Laminate gloves for spills.
Eye Irritant H319WarningChemical Splash Goggles required (Safety glasses insufficient for liquids).
STOT SE 3 H335WarningFume Hood use is non-negotiable to prevent inhalation.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "wear gloves" to specify which gloves and why, based on permeation kinetics.

Body ZoneRecommended PPETechnical Rationale & Standards
Hand (Splash) Double Nitrile (Disposable)(Outer: 5 mil, Inner: 4 mil)Rationale: Pyrimidine derivatives can degrade nitrile. Double gloving provides a "sacrificial" outer layer and a visual breach indicator.Standard: EN 374 Type B / ASTM F739.
Hand (Immersion) Silver Shield / Laminate (EVOH)Rationale: For spill cleanup or synthesis setup. EVOH laminate offers >4h breakthrough time against aromatic amines/heterocycles.Standard: EN 374 Type A.
Eyes Chemical Splash Goggles (Indirect Vent)Rationale: Liquid splashes can bypass safety glasses. Vapors are irritating; goggles provide a vapor seal.Standard: ANSI Z87.1+ (D3 rating).
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Rationale: Synthetic coats (polyester) melt into skin during flash fires. FR cotton self-extinguishes.Standard: NFPA 2112 / ISO 11612.
Respiratory Fume Hood (Primary)Respirator (Secondary)Rationale: Engineering controls are primary. If outside hood (spill), use Half-Face Respirator with Organic Vapor (OV) cartridges.Standard: NIOSH (OV - Black Label).

Part 3: Glove Selection Logic (Visualization)

The following decision tree illustrates the critical logic for selecting hand protection. Unlike general organic solvents, nitrogen heterocycles require a specific "Time vs. Material" calculation.

GloveSelection Start Task Assessment: Handling 4-Isopropylpyrimidine ContactType Define Contact Type Start->ContactType Splash Incidental Splash Risk (Pipetting, Weighing) ContactType->Splash < 1 min exposure Immersion High Exposure Risk (Spill Cleanup, Synthesis) ContactType->Immersion > 1 min exposure Nitrile Double Nitrile Gloves (Change immediately on splash) Splash->Nitrile Laminate Silver Shield / EVOH Laminate (Required for >5 min contact) Immersion->Laminate Warning CRITICAL WARNING: Do NOT use Latex or Vinyl (Rapid Permeation) Nitrile->Warning Avoid Laminate->Warning Avoid

Figure 1: Glove selection logic based on exposure duration. Note the explicit exclusion of Latex/Vinyl due to poor chemical resistance against aromatic heterocycles.

Part 4: Operational Workflow

This protocol ensures safety through process design , not just equipment.

Phase 1: Pre-Operational Setup
  • Ventilation Check: Verify Fume Hood face velocity is 80–100 fpm . Work at least 6 inches inside the sash.

  • Solvent Trap: If using a vacuum line (e.g., rotary evaporation), ensure a cold trap (dry ice/acetone) is active to prevent volatile pyrimidine release into the lab atmosphere.

  • Static Grounding: If transferring >500mL, ground the receiving vessel. 4-Isopropylpyrimidine vapors are flammable.[2]

Phase 2: Active Handling (Synthesis/Transfer)
  • Don PPE: Put on FR coat, adjust goggles, and apply Double Nitrile gloves.

  • Transfer: Use a glass syringe or cannula for liquid transfer to minimize open-air exposure. Avoid pouring.

  • Spill Watch: Keep a "dry" absorbent pad (polypropylene) under the transfer zone.

    • Why? If a drop falls, it hits the pad, not the hood surface, preventing vapor generation.

Phase 3: Waste & Decontamination
  • Quench: Rinse glassware with a dilute acidic solution (e.g., 1M HCl) before removing from the hood.

    • Mechanism:[3][4] This converts the volatile free base (pyrimidine) into a non-volatile hydrochloride salt, significantly reducing odor and inhalation risk.

  • Disposal: Segregate into Organic Solvent Waste (Halogen-free) unless mixed with halogenated solvents.

  • Glove Removal: Use the "beak" method to remove gloves without skin contact. Wash hands with soap and water immediately (do not use ethanol/acetone on skin, as it enhances permeation).

Part 5: Emergency Response Protocols

In the event of a breach, immediate action minimizes injury.

Scenario A: Skin Exposure
  • Immediate Action: Move to the safety shower/sink.

  • Decontamination: Flush with water for 15 minutes .[5][6][7]

  • Soap Application: Use soft soap. Do not scrub vigorously, as this abrades the skin barrier and increases absorption.

  • Medical: Seek evaluation. Pyrimidines can be absorbed systemically.

Scenario B: Spill (>10 mL)
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash if the spill is inside. If outside, turn off ignition sources.[6]

  • Assess: Do you have Laminate Gloves and a Respirator ?

    • Yes: Absorb with vermiculite or sand.

    • No: Evacuate the lab and call EHS/Fire Department.

SpillResponse Spill Spill Detected Location Location? Spill->Location InsideHood Inside Fume Hood Location->InsideHood OutsideHood Outside Hood Location->OutsideHood ActionIn 1. Close Sash 2. Absorb (Vermiculite) 3. Neutralize (Dilute Acid) InsideHood->ActionIn ActionOut 1. Evacuate Area 2. Don Respirator (OV) 3. Don Laminate Gloves OutsideHood->ActionOut

Figure 2: Decision flow for spill response, differentiating between contained (hood) and uncontained (bench) scenarios.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 5-Bromopyrimidine (Structural Analog Safety Data). Retrieved from . (Note: Used for structural analog hazard extrapolation where specific alkyl-pyrimidine data is sparse).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from .

  • Thermo Fisher Scientific. Glove Chemical Resistance Guide (Permeation data for Aromatic Amines). Retrieved from .

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (7th Edition). Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.